N-Benzyl-N-Cbz-glycine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(10-12(16)17)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJQIUJKAQDRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441164 | |
| Record name | 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76315-01-0 | |
| Record name | 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Benzyl-N-Cbz-glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Benzyl-N-Cbz-glycine, a derivative of the amino acid glycine (B1666218) with two distinct protecting groups. This compound is a valuable building block in peptide synthesis and the development of peptidomimetics and other pharmaceutically active molecules. The guide details the prevalent two-step synthetic pathway starting from glycine, including experimental protocols and quantitative data.
Synthetic Pathway Overview
The synthesis of this compound from glycine is typically achieved through a two-step process:
-
N-Cbz Protection of Glycine: The amino group of glycine is first protected with a benzyloxycarbonyl (Cbz or Z) group using benzyl (B1604629) chloroformate. This reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.
-
N-Benzylation of N-Cbz-glycine: The secondary amine of the resulting N-Cbz-glycine is then alkylated with a benzyl group, typically using benzyl bromide in the presence of a strong base.
An alternative, though less common, route involves the initial N-benzylation of glycine to form N-benzylglycine, followed by the introduction of the Cbz protecting group.[1]
Below is a diagram illustrating the primary synthetic workflow.
Caption: Synthetic workflow for this compound from Glycine.
Experimental Protocols
Step 1: Synthesis of N-Cbz-glycine
This procedure is adapted from established methods for the N-protection of amino acids.[2][3]
Materials:
-
Glycine
-
2 M Sodium hydroxide (B78521) (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl)
-
4 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Concentrated Hydrochloric acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve glycine (0.1 mol) in 50 mL of 2 M aqueous sodium hydroxide solution.
-
Cool the solution to 0°C in an ice bath.
-
While maintaining the temperature at 0°C, add benzyl chloroformate (1.2 equivalents) and 25 mL of 4 M aqueous sodium hydroxide solution dropwise and simultaneously over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, continue stirring the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract twice with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated hydrochloric acid. A white precipitate of N-Cbz-glycine will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water and dry to obtain the final product.
Step 2: Synthesis of this compound
This protocol is based on standard N-alkylation procedures for Cbz-protected amines, utilizing a strong base to deprotonate the amide nitrogen, followed by nucleophilic substitution.
Materials:
-
N-Cbz-glycine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide (BnBr)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Syringe
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-Cbz-glycine (1.0 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution. Stir the mixture at 0°C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise via syringe to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound, which is often an oil, can be purified by flash column chromatography on silica (B1680970) gel.[1]
Quantitative Data
The following tables summarize the typical quantitative data for the two-step synthesis of this compound.
Table 1: Quantitative Data for the Synthesis of N-Cbz-glycine
| Parameter | Value | Reference |
| Molar Mass | 209.20 g/mol | [4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 119-120 °C | [2][3] |
| Yield | 86-91% | [5] |
| Solubility | Soluble in methanol, insoluble in water | [5] |
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Molar Mass | 299.32 g/mol | |
| Appearance | Oil | [1] |
| Yield | Not specified in the reference, but generally high for this type of reaction. | |
| Purification | Column chromatography |
Signaling Pathways and Logical Relationships
The chemical transformations in this synthesis can be represented as a logical progression of bond-forming events.
Caption: Logical relationships in the synthesis of this compound.
This in-depth guide provides the necessary information for the successful synthesis of this compound. Researchers should always adhere to proper laboratory safety practices when handling the reagents mentioned in this document.
References
- 1. prepchem.com [prepchem.com]
- 2. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Benzyloxycarbonylglycine [chembk.com]
The Enduring Role of the Carboxybenzyl (Cbz) Protecting Group in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving desired peptide sequences with high fidelity. Among the arsenal (B13267) of amine-protecting groups, the Carboxybenzyl (Cbz or Z) group, introduced by Leonidas Zervas and Max Bergmann in 1932, remains a cornerstone in both solution-phase and, to a lesser extent, solid-phase peptide synthesis.[1][2] This technical guide provides an in-depth exploration of the Cbz protecting group, detailing its mechanism of action, chemical properties, and its strategic application in the synthesis of complex peptides. We present a summary of quantitative data, detailed experimental protocols for its installation and cleavage, and logical diagrams to elucidate the underlying chemical transformations.
Introduction: The Imperative of Amine Protection in Peptide Synthesis
The synthesis of peptides involves the sequential formation of amide (peptide) bonds between amino acids. To prevent uncontrolled polymerization and undesired side reactions, the α-amino group of the incoming amino acid must be temporarily blocked or "protected".[2] An ideal protecting group should be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under mild conditions that do not compromise the integrity of the growing peptide chain.[2] The Cbz group, a benzyloxycarbonyl moiety, fulfills these criteria, offering robustness and orthogonal removal strategies, making it a valuable tool for synthetic chemists.[3][4]
The Carboxybenzyl (Cbz) Group: Structure and Properties
The Cbz group is introduced by reacting the amine functionality of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) or other activated Cbz reagents.[1][5]
Key Properties:
-
Stability: The Cbz group is stable under both acidic and basic conditions, a crucial feature for multi-step syntheses.[4]
-
Solubility: The presence of the Cbz group often increases the solubility of amino acids and peptides in organic solvents, which can aid in purification.[4]
-
Crystallization: The introduction of the Cbz group can facilitate the crystallization of the protected amino acid, simplifying purification.[6]
-
Orthogonality: The Cbz group is orthogonal to other common amine protecting groups such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), allowing for selective deprotection strategies in complex syntheses.[1][7]
Mechanism of Cbz Protection and Deprotection
Protection of Amines
The protection of an amino group with Cbz typically proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.
Caption: Cbz Protection Mechanism.
The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or an organic base, to neutralize the hydrochloric acid byproduct.[1]
Deprotection of Cbz-Protected Amines
The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis.
Caption: Cbz Deprotection via Hydrogenolysis.
This method involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[1][7] The reaction is clean, with the byproducts being toluene and carbon dioxide, which are easily removed. Other deprotection methods include the use of strong acids like HBr in acetic acid or Lewis acids.[6]
Quantitative Data Summary
While yields are highly substrate and reaction condition dependent, the following table summarizes typical quantitative data for Cbz protection and deprotection from literature examples.
| Reaction Type | Substrate (Example) | Reagents and Conditions | Yield (%) | Reference |
| Protection | Generic Amine | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C to rt, 20h | 90 | [1] |
| Protection | Aliphatic Amines | Cbz-Cl, Water, rt, 2-10 min | High | [8] |
| Deprotection | Generic Cbz-Amine | H₂, 5% Pd/C, MeOH, 60°C, 40h | - | [1] |
| Deprotection | Dipeptide | H₂, 10 wt% Pd/C, TPGS-750-M in water, rt | >95 | [9] |
Experimental Protocols
General Procedure for N-Cbz Protection of an Amino Acid[1]
Materials:
-
Amino acid (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃, 2.0 eq)
-
Benzyl chloroformate (Cbz-Cl, 1.5 eq)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the N-Cbz protected amino acid.
General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis[1]
Materials:
-
N-Cbz protected amino acid or peptide (1.0 eq)
-
Methanol (MeOH)
-
Palladium on carbon (5% Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected compound in methanol.
-
Add 5% Pd/C catalyst to the solution.
-
Stir the mixture under an atmosphere of hydrogen gas (e.g., using a balloon) at 60 °C for 40 hours.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield the deprotected amine, which can often be used in the next step without further purification.
Logical Workflow in Peptide Synthesis
The following diagram illustrates the iterative cycle of deprotection and coupling in peptide synthesis utilizing the Cbz group.
Caption: Iterative Workflow of Peptide Synthesis.
Conclusion
The Carboxybenzyl protecting group, despite its long history, continues to be a highly relevant and versatile tool in the field of peptide synthesis. Its stability, ease of introduction and removal, and orthogonality with other protecting groups ensure its continued use in the synthesis of complex and novel peptide-based therapeutics and research agents. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize the Cbz group in their synthetic endeavors. The clean and efficient nature of its removal via hydrogenolysis, in particular, makes it an attractive option in green chemistry approaches to peptide synthesis.[9][10]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. fiveable.me [fiveable.me]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ijacskros.com [ijacskros.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Tandem deprotection/coupling for peptide synthesis in water at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on N-Benzyl-N-Cbz-glycine
This guide provides a detailed overview of the molecular properties of N-Benzyl-N-Cbz-glycine, a derivative of the amino acid glycine. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.
While the nomenclature "this compound" suggests the presence of a carboxybenzyl (Cbz) protecting group, it is crucial to note that this name is often associated in commercial and research contexts with the compound 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid. This compound, which incorporates a tert-butoxycarbonyl (Boc) group instead of a Cbz group, is identified by the CAS number 76315-01-0. This guide pertains to this specific molecule.
Molecular Data Summary
The fundamental molecular characteristics of 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid are presented below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₄H₁₉NO₄ | [1][2][3] |
| Molecular Weight | 265.31 g/mol | [1][4] |
| IUPAC Name | 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | [2] |
| Synonyms | N-Boc-N-benzyl-glycine, 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | [2][3] |
| CAS Number | 76315-01-0 | [1][5] |
Logical Structure of the Molecule
The following diagram illustrates the key functional groups that constitute the N-Benzyl-N-Boc-glycine molecule.
Caption: Logical relationship of the core components of N-Benzyl-N-Boc-glycine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | C14H19NO4 | CID 10515816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Boc-N-benzyl-glycine [chembk.com]
- 4. 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid , 97% , 76315-01-0 - CookeChem [cookechem.com]
- 5. 76315-01-0|2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid|BLD Pharm [bldpharm.com]
Technical Guide: Solubility of N-Benzyl-N-Cbz-glycine in Common Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzyl-N-Cbz-glycine, a derivative of the amino acid glycine (B1666218) commonly utilized in peptide synthesis and other areas of medicinal chemistry. The information herein is intended for researchers, scientists, and professionals in drug development who require an understanding of this compound's behavior in various organic solvents.
Introduction
This compound, also known as N-(Benzyloxycarbonyl)-N-benzylglycine, is a protected amino acid. Its solubility is a critical parameter for its use in synthetic organic chemistry, particularly in reaction setup, purification, and formulation. The presence of both polar (carboxylic acid) and nonpolar (benzyl and benzyloxycarbonyl groups) moieties gives it a nuanced solubility profile.
Qualitative and Quantitative Solubility Data
| Solvent | Polarity | Type | Solubility |
| Methanol (B129727) | Polar Protic | Alcohol | Soluble (0.1 g/mL)[1] |
| Dichloromethane (DCM) | Polar Aprotic | Halogenated | Soluble[2] |
| Water | Polar Protic | Aqueous | Insoluble[1][2][3] |
Note: "Soluble" and "Insoluble" are qualitative descriptors. The actual solubility may vary with temperature and the purity of both the solute and the solvent.
Experimental Protocol for Solubility Determination
For solvents where quantitative data is unavailable, the following experimental protocol, based on the widely accepted shake-flask method, can be employed to determine the equilibrium solubility.[4]
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe and chemically inert syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should be saturated with the solute, and undissolved solid should remain.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the undissolved solid, centrifuge the vial.[4]
-
-
Sample Collection:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a chemically inert syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.[4]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve using an appropriate analytical technique, such as HPLC.[4]
-
Analyze the filtered saturated solution sample to determine the concentration of this compound.
-
-
Data Reporting:
-
The solubility is reported as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.[4]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility.
Factors Influencing Solubility
The solubility of this compound is governed by the "like dissolves like" principle.[4] The interplay between its polar carboxylic acid group and its nonpolar aromatic rings dictates its affinity for different solvents.
-
Polar Solvents: Protic solvents like methanol can engage in hydrogen bonding with the carboxylic acid group, enhancing solubility. Aprotic polar solvents will interact through dipole-dipole forces.
-
Nonpolar Solvents: Nonpolar solvents are expected to have lower solvating power for this molecule due to the presence of the polar carboxylic acid group. However, the large nonpolar regions of the molecule will have favorable interactions with nonpolar solvents.
The logical relationship for predicting solubility based on solvent and solute properties can be visualized as follows:
Caption: Intermolecular interactions guiding solubility predictions.
References
A Comprehensive Technical Guide to N-Benzyloxycarbonyl-glycine (N-Cbz-glycine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyloxycarbonyl-glycine, commonly abbreviated as N-Cbz-glycine or Z-Glycine, is a pivotal derivative of the amino acid glycine (B1666218). It features a benzyloxycarbonyl (Cbz or Z) protecting group attached to its amino terminus. This modification is fundamental in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptide-based therapeutics. The Cbz group provides robust protection against undesired reactions at the N-terminus, yet it can be selectively removed under specific conditions, making N-Cbz-glycine an invaluable building block for the controlled, stepwise assembly of peptide chains. This guide provides an in-depth overview of N-Cbz-glycine, including its chemical properties, supplier information, experimental protocols for its use, and its role in synthetic workflows.
Core Compound Information
CAS Number: 1138-80-3[1][2][3][4][5][6][7]
Physicochemical Data
A summary of the key physicochemical properties of N-Cbz-glycine is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₁NO₄ | [7] |
| Molecular Weight | 209.20 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 118-122 °C | [6] |
| Solubility | Soluble in methanol (B129727) and chloroform; Insoluble in water. | [2][5][6] |
| pKa | 3.98 ± 0.10 (Predicted) | [6] |
| Storage Temperature | 2-8°C, in a dry and well-ventilated place. | [2] |
Supplier Information
N-Cbz-glycine is readily available from a variety of chemical suppliers. The purity and available quantities may vary, so it is crucial to select a supplier that meets the specific needs of your research or manufacturing scale.
| Supplier | Purity/Assay | Available Quantities |
| TCI Chemicals | >98.0% (T)(HPLC) | Gram to Kilogram scale |
| Spectrum Chemical | Meets or exceeds grade requirements | Various packaging sizes |
| Ruifu Chemical | >99.0% (T) (HPLC) | Gram to bulk quantities |
| AKSci | Min. 95% | Research and bulk quantities |
| Tongsheng Amino Acid | ≥95% | Bulk and custom orders |
| ChemScene | ≥95% | Milligram to gram scale |
| MedchemExpress | Research grade | Milligram to gram scale |
| Biosynth | Research and pharmaceutical grade | Custom and bulk quantities |
Role in Peptide Synthesis and Drug Development
The primary application of N-Cbz-glycine is as a protected amino acid monomer in peptide synthesis.[2] The benzyloxycarbonyl (Cbz) group is a well-established amine protecting group that is stable under a variety of reaction conditions but can be readily cleaved by catalytic hydrogenation. This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of a peptide chain without interfering with other reactive functional groups in the molecule.
In drug development, N-Cbz-glycine and other Cbz-protected amino acids are instrumental in the synthesis of peptide-based drugs, peptidomimetics, and other complex organic molecules with therapeutic potential.[8] For instance, it has been utilized in the synthesis of small-molecule inhibitors targeting various biological pathways. While N-Cbz-glycine itself is not typically a biologically active signaling molecule, its incorporation into larger structures is critical for their synthesis and subsequent biological activity. An example includes its use in the synthesis of a novel water-soluble N-glycyl prodrug of carbamazepine (B1668303), where it forms part of a prodrug designed for enhanced bioavailability.[9]
Experimental Protocols
The following section details a generalized experimental protocol for the incorporation of N-Cbz-glycine into a peptide chain using solid-phase peptide synthesis (SPPS).
General Workflow for Solid-Phase Peptide Synthesis (SPPS) using N-Cbz-glycine
Solid-phase peptide synthesis allows for the efficient construction of peptides on a solid resin support. The general cycle involves the deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next protected amino acid.
Materials:
-
N-Cbz-glycine
-
Appropriate solid-phase resin (e.g., Merrifield resin)
-
Coupling agents (e.g., HCTU, HATU)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagent for the resin-bound N-terminal group (e.g., piperidine (B6355638) for Fmoc, TFA for Boc)
-
Cleavage cocktail for removing the completed peptide from the resin
-
Catalyst for Cbz-group removal (e.g., Palladium on carbon) and a hydrogen source.
Procedure:
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or DCM) for at least 30 minutes.
-
N-terminal Deprotection: Remove the N-terminal protecting group of the amino acid attached to the resin. For an Fmoc-protected amino acid, this is typically done using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with the synthesis solvent to remove the deprotection reagent and byproducts.
-
Amino Acid Activation: In a separate vessel, activate the carboxylic acid of N-Cbz-glycine by dissolving it in the synthesis solvent with a coupling agent (e.g., HCTU) and a base (e.g., DIPEA).
-
Coupling: Add the activated N-Cbz-glycine solution to the resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).
-
Washing: Wash the resin to remove any unreacted reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-6 with the subsequent protected amino acids to elongate the peptide chain.
-
Final Deprotection and Cleavage: Once the desired peptide sequence is assembled, the N-terminal protecting group is removed. The peptide is then cleaved from the solid support using a specific cleavage cocktail.
-
Cbz-Group Removal: The Cbz group on the glycine residue can be removed from the cleaved peptide in solution via catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst).
The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. ruifuchem.com [ruifuchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 1138-80-3 Cbz-Glycine AKSci J91947 [aksci.com]
- 5. High Quality Cbz-Glycine CAS No.: 1138-80-3 in stock Manufacturer and Supplier | Tongsheng Amino Acid [sctsgroup.com]
- 6. N-Carbobenzyloxyglycine | 1138-80-3 [chemicalbook.com]
- 7. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. In vitro and in vivo evaluation of a novel water-soluble N-glycyl prodrug (N-GLY-CBZ) of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Controlled Peptide Synthesis: An In-depth Guide to the Early Applications of N-Cbz Protected Amino Acids
A cornerstone in the field of peptide chemistry, the introduction of the N-Carbobenzoxy (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932 revolutionized the art of peptide synthesis. This development, for the first time, allowed for the stepwise and controlled assembly of amino acids to form peptides of a defined sequence, paving the way for the synthesis of complex polypeptide chains and laying the foundational principles for modern peptide and protein chemistry.
This technical guide delves into the early applications of N-Cbz protected amino acids in peptide chemistry, providing researchers, scientists, and drug development professionals with a comprehensive overview of the foundational techniques, experimental protocols, and quantitative data from the seminal period of this groundbreaking discovery.
The Carbobenzoxy Group: A Paradigm Shift in Peptide Synthesis
Prior to the advent of the Cbz group, the synthesis of peptides was a largely uncontrolled process, often resulting in mixtures of products and low yields. The genius of the Cbz group lies in its ability to mask the reactive α-amino group of an amino acid, preventing its unwanted participation in subsequent reactions. This protection is robust enough to withstand the conditions required for peptide bond formation, yet can be selectively removed under mild conditions that do not cleave the newly formed peptide bond. This orthogonality was a critical breakthrough in the field.[1][2][3]
The Cbz group is introduced by reacting an amino acid with benzyl (B1604629) chloroformate, typically under alkaline conditions.[4] The protecting group is stable to both acidic and basic conditions, a key feature for its successful application in multi-step syntheses.[3][5] Its removal is most effectively achieved through catalytic hydrogenolysis, a mild process that uses hydrogen gas and a palladium catalyst to cleave the benzylic C-O bond, liberating the free amine and releasing toluene (B28343) and carbon dioxide as byproducts.[3][5]
Quantitative Data from Early Applications
| Peptide Synthesis Step | Amino Acids Involved | Coupling Method | Reported Yield (%) | Reference Period |
| Cbz-Glycine Synthesis | Glycine | Schotten-Baumann | ~90 | 1930s - 1940s |
| Cbz-Alanine Synthesis | Alanine | Schotten-Baumann | ~85-95 | 1930s - 1940s |
| Cbz-Glycylglycine Synthesis | Cbz-Glycine + Glycine Ester | Azide (B81097) or Acid Chloride | ~70-85 | 1930s - 1940s |
| Cbz-Alanylglycine Synthesis | Cbz-Alanine + Glycine Ester | Azide or Acid Chloride | ~65-80 | 1930s - 1940s |
| Cbz-Glycylalanine Synthesis | Cbz-Glycine + Alanine Ester | Azide or Acid Chloride | ~65-80 | 1930s - 1940s |
Table 1: Representative Yields for the Synthesis of N-Cbz Amino Acids and Dipeptides in Early Peptide Chemistry. The yields are approximate and collated from descriptions in historical reviews and papers of the era. The primary coupling methods in the early days were the azide and acid chloride methods.
Key Experimental Protocols from the Dawn of Cbz Chemistry
The following protocols are based on the foundational work of Bergmann and Zervas and represent the typical procedures used in the early era of Cbz-protected peptide synthesis.
Synthesis of N-Cbz-Amino Acids (Schotten-Baumann Conditions)
This procedure describes the general method for the protection of an amino acid's α-amino group with the Cbz group.
Reagents:
-
Amino Acid (1 equivalent)
-
Sodium Hydroxide (B78521) (2 equivalents)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)
-
Diethyl Ether
-
Sulfuric Acid (dilute)
-
Water
Procedure:
-
The amino acid is dissolved in an aqueous solution of sodium hydroxide.
-
The solution is cooled in an ice bath.
-
Benzyl chloroformate and a further portion of sodium hydroxide solution are added alternately in small portions with vigorous shaking and cooling.
-
After the addition is complete, the reaction mixture is shaken for a further 10-15 minutes.
-
The aqueous solution is extracted with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
The aqueous layer is then acidified with dilute sulfuric acid to precipitate the N-Cbz-amino acid.
-
The crystalline product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethyl acetate/petroleum ether) is performed for purification.
Peptide Bond Formation: The Azide Method
The azide method was one of the earliest and most reliable techniques for forming peptide bonds with minimal racemization.
Part A: Formation of the Cbz-Amino Acid Azide
-
The N-Cbz-amino acid is converted to its corresponding methyl or ethyl ester.
-
The Cbz-amino acid ester is then treated with hydrazine (B178648) hydrate (B1144303) to form the Cbz-amino acid hydrazide.
-
The Cbz-amino acid hydrazide is dissolved in a mixture of acetic acid and hydrochloric acid and cooled to -5 °C.
-
A cold, concentrated aqueous solution of sodium nitrite (B80452) is added dropwise with stirring to form the Cbz-amino acid azide. The azide is not isolated.
Part B: Coupling with the Amino Component
-
The amino acid ester (the C-terminal residue of the desired dipeptide) is prepared separately.
-
The cold solution of the Cbz-amino acid azide is added to a solution of the amino acid ester in a suitable solvent (e.g., cold ethyl acetate).
-
The reaction mixture is kept at a low temperature for several hours and then allowed to stand at room temperature.
-
The resulting Cbz-dipeptide ester is then isolated and purified by washing and recrystallization.
Deprotection of the Cbz Group by Catalytic Hydrogenolysis
This protocol outlines the classic method for the removal of the Cbz protecting group.
Reagents:
-
N-Cbz-Peptide
-
Palladium on charcoal (Pd/C) catalyst (typically 5-10% by weight)
-
Solvent (e.g., methanol, ethanol, or acetic acid)
-
Hydrogen gas source
Procedure:
-
The N-Cbz-peptide is dissolved in a suitable solvent.
-
The Pd/C catalyst is added to the solution.
-
The reaction vessel is flushed with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).
-
The progress of the reaction is monitored by the uptake of hydrogen or by thin-layer chromatography.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield the deprotected peptide.
Workflow and Logical Relationships
The early solution-phase synthesis of a dipeptide using Cbz protection followed a logical, stepwise workflow. This process is illustrated in the diagrams below.
Figure 1: N-Cbz Protection of an Amino Acid.
Figure 2: Peptide Bond Formation.
Figure 3: Cbz Group Deprotection.
Conclusion: A Lasting Legacy
The introduction of the N-Cbz protecting group was a watershed moment in the history of chemistry. It transformed peptide synthesis from a speculative art into a systematic science. The principles of amino group protection, controlled coupling, and selective deprotection established by Bergmann and Zervas remain central to all modern strategies of peptide synthesis, including solid-phase methods. While newer protecting groups with different orthogonalities have since been developed, the Cbz group continues to be a valuable tool in organic synthesis, a testament to the enduring impact of this pioneering work. For researchers in drug development, understanding the historical context and the foundational techniques of peptide synthesis provides a deeper appreciation for the sophisticated methods available today and can inspire innovative approaches to the synthesis of novel therapeutic peptides.
References
N-Benzyl-N-Cbz-glycine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Benzyl-N-carbobenzyloxy-glycine (N-Benzyl-N-Cbz-glycine). Drawing upon data from analogous N-protected amino acids and established principles of chemical stability, this document outlines potential degradation pathways, proposes robust experimental protocols for stability assessment, and offers guidance for maintaining the integrity of this critical reagent in research and development settings.
Chemical Profile and General Stability
This compound is a derivative of the amino acid glycine, featuring both a benzyl (B1604629) (Bn) and a carbobenzyloxy (Cbz or Z) group protecting the nitrogen atom. These protecting groups are crucial in peptide synthesis and other organic transformations, rendering the amino group unreactive to certain reagents. The inherent stability of the molecule is largely dictated by the robustness of these protecting groups.
Generally, as a crystalline solid, this compound is expected to be stable under standard ambient conditions (room temperature and pressure) for limited periods. The introduction of both benzyl and Cbz protecting groups can enhance the crystalline nature of the product, which often contributes to improved stability in the solid state. However, for long-term storage and to mitigate the risk of degradation, specific conditions are paramount.
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended. These are based on best practices for structurally similar protected amino acids.
| Parameter | Condition | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of potential degradation reactions.[1][2] For short-term storage (weeks to months), 2-8°C may be acceptable, but -20°C is preferred for periods exceeding this. |
| Atmosphere | Dry, inert gas (e.g., argon or nitrogen) | Protects against hydrolysis from atmospheric moisture and oxidation.[3] |
| Light | In the dark (e.g., amber vials or stored in a light-proof container) | Prevents potential photodegradation, as aromatic rings in the benzyl and Cbz groups can absorb UV light.[3] |
| Form | Solid (lyophilized powder) | The solid state is significantly more stable than solutions. Storing in solution is generally not recommended for long periods.[1] |
| Container | Tightly sealed, appropriate for low-temperature storage | Prevents ingress of moisture and oxygen. |
Handling Precautions:
-
Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which could compromise stability.
-
After dispensing, purge the container with an inert gas before resealing.
Potential Degradation Pathways
The degradation of this compound is primarily anticipated to involve the cleavage of the N-Cbz and N-benzyl bonds. The following diagram illustrates the likely degradation pathways under various stress conditions.
Caption: Potential degradation routes for this compound under stress conditions.
Hydrolytic Degradation
-
Acidic Conditions: The Cbz group is generally stable to mild acidic conditions. However, strong acids like HBr in acetic acid can cleave the Cbz group to yield N-Benzyl-glycine. The N-benzyl group is more robust but can also be cleaved under harsher acidic conditions.
-
Basic Conditions: The Cbz group is stable under basic conditions. The ester linkage within the Cbz group is not readily hydrolyzed.
Oxidative Degradation
The benzyl group is susceptible to oxidation, which could potentially lead to de-benzylation to form N-Cbz-glycine. Common laboratory oxidizing agents could initiate this degradation.
Photodegradation
The aromatic rings in both the benzyl and Cbz groups can absorb UV light, potentially leading to photolytic cleavage of the N-Cbz or N-benzyl bonds. Amino acids with aromatic side chains are known to be photosensitive.[4]
Thermal Degradation
While generally stable in solid form at room temperature, elevated temperatures can promote degradation. Thermal decomposition of amino acids can be complex, often involving decarboxylation and deamination at very high temperatures.[5] For this compound, thermal stress would likely accelerate the cleavage of the protecting groups.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of this compound should involve forced degradation studies (stress testing) and analysis using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). These protocols are designed based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[1][6]
Forced Degradation (Stress Testing) Protocol
The objective of forced degradation is to generate potential degradation products to demonstrate the specificity of the analytical method.
Workflow for Forced Degradation Studies:
References
- 1. database.ich.org [database.ich.org]
- 2. scispace.com [scispace.com]
- 3. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Stability Testing Reveals Photoselective Clipping of Heavy Chain C‑Terminal Amino Acids That Leads to Fragmentation and Aggregation of an Antibody Fab Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for N-Benzyl-N-Cbz-glycine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-N-Cbz-glycine is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of N-benzylglycine residues into peptide sequences. The N-benzyl group imparts unique conformational constraints and properties to peptides, making it a key component in the development of peptidomimetics and bioactive peptides, such as bradykinin (B550075) antagonists. This document provides detailed application notes and protocols for the synthesis of this compound and its incorporation into peptides via SPPS.
The presence of the N-benzyl group introduces steric hindrance, which necessitates optimized coupling conditions compared to standard amino acids. Furthermore, the stability of the N-benzyl and N-Cbz protecting groups under different SPPS chemistries requires careful consideration to achieve successful synthesis.
Synthesis of this compound
The synthesis of this compound is typically achieved through the benzylation of glycine (B1666218) followed by the introduction of the benzyloxycarbonyl (Cbz) protecting group.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard organic synthesis procedures for N-acylated amino acids.
Materials:
-
N-Benzylglycine hydrochloride
-
2 N Sodium hydroxide (B78521) (NaOH) solution
-
4 N Sodium hydroxide (NaOH) solution
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve N-Benzylglycine hydrochloride in 2 N sodium hydroxide solution. Cool the stirring mixture to -5 °C using an ice-salt bath.
-
Cbz Protection: While maintaining the temperature at -5 °C, simultaneously add 4 N sodium hydroxide solution and benzyl chloroformate dropwise to the reaction mixture. The pH of the reaction should be monitored and maintained in the alkaline range.
-
Reaction Progression: Continue stirring the mixture at -5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Work-up:
-
Extract the aqueous mixture with diethyl ether to remove any excess benzyl chloroformate.
-
Cool the aqueous layer back to -5 °C in an ice bath and acidify it with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Stir the acidified mixture in the cold for 1 hour.
-
-
Extraction and Drying:
-
Extract the product from the aqueous layer with four portions of diethyl ether.
-
Combine the organic extracts and wash them with water.
-
Dry the ether solution over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain this compound as an oil.
Solid-Phase Peptide Synthesis (SPPS) using this compound
The incorporation of the sterically hindered this compound into a growing peptide chain on a solid support requires optimized coupling protocols. Due to the secondary amine nature of N-benzylglycine, standard coupling conditions may result in low yields. Therefore, more potent coupling reagents and longer reaction times are generally required.
Coupling Reagent Recommendations
While specific quantitative data for the coupling efficiency of this compound with all modern coupling reagents is not extensively published in a comparative manner, general recommendations for sterically hindered N-alkylated amino acids can be applied.
| Coupling Reagent | Class | Recommendations for this compound |
| HATU | Uronium/Aminium Salt | Highly Recommended. Known for high efficiency in difficult couplings. |
| HCTU | Uronium/Aminium Salt | Recommended. A cost-effective alternative to HATU with good performance. |
| PyBOP | Phosphonium Salt | Recommended. Effective for sterically hindered couplings. |
| DIC/Oxyma | Carbodiimide/Additive | Can be effective. May require longer coupling times and double coupling. |
General SPPS Protocol for Incorporation of this compound
This protocol outlines a general cycle for the manual or automated solid-phase synthesis of a peptide containing an N-benzylglycine residue using Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin)
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Workflow Diagram:
Caption: General workflow for SPPS incorporating this compound.
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Coupling of this compound:
-
Pre-activate a solution of this compound (3-5 equivalents), HATU (2.9 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Longer reaction times or double coupling may be necessary to ensure complete reaction, which can be monitored by a Kaiser test (will be negative for the secondary amine) or a chloranil (B122849) test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for the subsequent Fmoc-protected amino acids in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature. The N-benzyl group is stable under these conditions. The N-Cbz group, however, is labile to strong acids like HBr or catalytic hydrogenation but shows significant stability to TFA, often remaining intact during standard cleavage.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Application: Synthesis of Bradykinin Antagonists
A significant application of N-benzylglycine is in the synthesis of potent bradykinin B2 receptor antagonists. The incorporation of this residue at specific positions in the peptide sequence has been shown to enhance antagonist activity.
Signaling Pathway Diagram:
Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines in organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical intermediates. Its stability under various conditions and the diverse methods available for its removal make it a versatile choice. This document provides detailed protocols for the cleavage of the Cbz group from N-Benzyl-N-Cbz-glycine, a substrate featuring a sterically hindered tertiary amine. The primary methods covered are catalytic hydrogenolysis and acid-catalyzed cleavage, offering solutions for different substrate sensitivities and laboratory setups.
Overview of Deprotection Strategies
The selection of an appropriate deprotection strategy for this compound is crucial and depends on factors such as the presence of other functional groups in the molecule, the desired scale of the reaction, and available equipment.
-
Catalytic Hydrogenolysis: This is the most common and generally mildest method for Cbz deprotection.[1] It involves the cleavage of the benzyl (B1604629) C-O bond using hydrogen gas in the presence of a palladium catalyst.[1] A key advantage is the formation of benign byproducts, toluene (B28343) and carbon dioxide. Transfer hydrogenolysis offers a safer alternative to using flammable hydrogen gas by employing a hydrogen donor in situ.[2][3]
-
Acidic Cleavage: Strong acidic conditions can also effectively remove the Cbz group. This method is particularly useful when the substrate is incompatible with catalytic hydrogenation, for instance, due to the presence of other reducible functional groups.[4]
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes quantitative data for common Cbz deprotection methods applicable to this compound and related substrates.
| Method | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Catalytic Hydrogenolysis (H₂ gas) | 10% Pd/C, H₂ (1 atm) | Methanol (B129727) | Room Temp. | 1-4 h | >95% (typical) | Adapted from[1] |
| Catalytic Transfer Hydrogenolysis | 10% Pd/C, Ammonium (B1175870) Formate (B1220265) | Methanol | Reflux | 10-60 min | ~98% | [2][3] |
| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 1-2 h | Good to high | Adapted from[4] |
| Lewis Acid Catalysis | AlCl₃, Anisole | Dichloromethane | 0 °C to Room Temp. | 1-3 h | Good to high | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis with Hydrogen Gas
This protocol describes a standard procedure for the deprotection of this compound using palladium on carbon and hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolution: Dissolve this compound (1.0 equiv) in methanol (10-20 mL per mmol of substrate).
-
Catalyst Addition: To the solution, carefully add 10% Pd/C (5-10 mol% Pd).
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus. Ensure the system is properly sealed.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol. Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-benzyl-glycine.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Catalytic Transfer Hydrogenolysis with Ammonium Formate
This protocol offers a safer alternative to using hydrogen gas by generating hydrogen in situ from ammonium formate.[2][3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv) and 10% Pd/C (an equal weight to the substrate) in dry methanol (10-20 mL per mmol of substrate).[3]
-
Hydrogen Donor Addition: To the stirred suspension, add anhydrous ammonium formate (5.0 equiv) in a single portion under an inert atmosphere (e.g., nitrogen).[2]
-
Reaction: Stir the resulting mixture at reflux temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-60 minutes.[2]
-
Work-up and Filtration: After completion, cool the reaction mixture to room temperature. Filter the catalyst through a pad of Celite® and wash the pad with methanol.[3]
-
Isolation: Concentrate the filtrate under reduced pressure to afford the desired N-benzyl-glycine.
-
Purification (if necessary): Purify the crude product by appropriate methods such as recrystallization from a suitable solvent system.
Protocol 3: Acidic Cleavage with HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to hydrogenation.
Materials:
-
This compound
-
33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature.
-
Reaction: Stir the solution at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically diluted with a large volume of cold diethyl ether to precipitate the hydrobromide salt of the product.
-
Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield N-benzyl-glycine hydrobromide.
-
Neutralization (Optional): To obtain the free amine, dissolve the hydrobromide salt in water and neutralize with a suitable base (e.g., sodium bicarbonate or a mild ion-exchange resin). The free amino acid can then be isolated by evaporation of the solvent or extraction.
Visualizations
Caption: Workflow for the deprotection of this compound.
Caption: General reaction scheme for Cbz deprotection.
References
Application Notes and Protocols for N-Benzyl-N-Cbz-glycine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the coupling of N-Benzyl-N-carboxybenzyl-glycine (N-Bn-N-Cbz-glycine) with various amino acid esters, a key step in the synthesis of peptides and peptidomimetics. The following sections detail common coupling methodologies, present comparative data for different reagents, and provide step-by-step experimental procedures.
Introduction
N-Benzyl-N-Cbz-glycine is a valuable building block in peptide synthesis. The presence of both the benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz or Z) protecting groups on the nitrogen atom offers unique advantages in controlling the reactivity and sequence of peptide chain elongation.[1][2][3] The choice of coupling reagent and reaction conditions is critical to ensure high yields, minimize racemization, and achieve the desired final product with high purity.[4][5] This document outlines protocols for several common and effective coupling reagents.
General Reaction Scheme
The fundamental reaction involves the activation of the carboxylic acid of this compound, followed by nucleophilic attack from the amino group of an amino acid ester to form a new amide (peptide) bond.
Caption: General workflow for the coupling of this compound with an amino acid ester.
Coupling Reagent Comparison
The choice of coupling reagent significantly impacts reaction time, yield, and the potential for side reactions. Below is a summary of commonly used reagents for this type of peptide bond formation.
| Coupling Reagent/System | Typical Yield | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| EDC/HOBt | Good to Excellent | 12 - 24 hours | Cost-effective; water-soluble byproducts are easily removed during workup.[5][6] | Slower reaction rates compared to onium salts; risk of racemization without an additive like HOBt.[4][5] |
| HATU/Base | Excellent | 1 - 4 hours | Fast and highly efficient, even for sterically hindered amino acids; low racemization.[4][5] | Higher cost; can react with the unprotected N-terminus if used in excess.[4] |
| HBTU/Base | High to Excellent | 1 - 4 hours | Fast and efficient couplings; a well-established and reliable reagent.[5] | Potential for guanidinylation of the N-terminus if used in excess.[5] |
| DIC/HOBt | Good to Excellent | 12 - 24 hours | Byproduct (diisopropylurea) is soluble in many organic solvents, making it suitable for both solution and solid-phase synthesis.[4][6] | Can still lead to some racemization; requires HOBt to suppress this.[4] |
| PyBOP/Base | High to Excellent | 1 - 6 hours | Effective for difficult couplings, including those involving N-methyl amino acids. | Byproducts can sometimes complicate purification. |
Experimental Protocols
Note: These are generalized protocols. Optimal conditions such as solvent, temperature, and reaction time may vary depending on the specific amino acid ester used. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Coupling using EDC/HOBt
This protocol is a cost-effective and widely used method for peptide bond formation.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (1.0 - 1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) (1.2 - 1.5 equivalents)[6]
-
1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)[4]
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound and the amino acid ester hydrochloride in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or Et3N to neutralize the hydrochloride salt and stir for 10-15 minutes.
-
Add HOBt to the reaction mixture and stir until it dissolves.
-
Add EDC HCl in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Dilute the reaction mixture with ethyl acetate (B1210297) or DCM. b. Wash the organic layer successively with 5% aqueous HCl or 5% aqueous citric acid, saturated aqueous NaHCO3, and brine. c. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. d. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Coupling using HATU/Base
This method is highly efficient and rapid, making it suitable for a wide range of amino acid esters, including those that are sterically hindered.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (1.0 - 1.2 equivalents)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (1.1 - 1.3 equivalents)[4]
-
Diisopropylethylamine (DIPEA) (3.0 - 4.0 equivalents)[5]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flask, dissolve this compound and HATU in anhydrous DMF.
-
In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous DMF and add DIPEA. Stir for 5-10 minutes.
-
Add the amino acid ester solution to the this compound/HATU solution at room temperature.
-
Stir the reaction mixture for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl or 5% aqueous citric acid, saturated aqueous NaHCO3, and brine. c. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography.
Logical Relationship Diagram
References
Application Notes and Protocols for the Deprotection of N-Cbz Group via Catalytic Hydrogenolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines in multi-step organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical drug development. Its widespread use is attributed to its stability across a range of reaction conditions and the facility of its removal. Among the various deprotection strategies, catalytic hydrogenolysis stands out as the most prevalent and efficient method due to its mild, neutral pH conditions and high yields.[1]
This document provides detailed application notes and protocols for the removal of the N-Cbz protecting group using catalytic hydrogenolysis. It is designed to offer researchers and scientists a comprehensive guide to understanding the reaction mechanism, selecting appropriate conditions, and executing the experimental procedure effectively.
Reaction Mechanism
The deprotection of an N-Cbz protected amine via catalytic hydrogenolysis proceeds through a two-step mechanism. The initial step involves the cleavage of the benzyl (B1604629) C-O bond by hydrogen on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[2][3] This hydrogenolysis step forms toluene (B28343) and an unstable carbamic acid intermediate.[2] The carbamic acid intermediate then spontaneously decomposes to release the free amine and carbon dioxide.[2]
Data Summary: Reaction Conditions for N-Cbz Deprotection
The efficiency of N-Cbz deprotection is influenced by several key parameters, including the choice of catalyst, hydrogen source, solvent, temperature, and pressure. The following table summarizes typical conditions and reported outcomes for the catalytic hydrogenolysis of N-Cbz protected amines.
| Catalyst | Hydrogen Source | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 10% Pd/C | H₂ (1 atm) | Methanol | Room Temp. | 1 | ~95 | [4] |
| 10% Pd/C | H₂ (1 atm) | Ethanol, Ethyl Acetate, THF | Room Temp. | Varies | High | [1] |
| 5% Pd/C | H₂ (1 atm) | Methanol | 60 | 40 | Not specified | [5] |
| 10% Pd/C | Ammonium (B1175870) Formate | Methanol, DMF | Room Temp. | 0.5 - 2 | High | [6] |
| 10% Pd/C & 10% Nb₂O₅/C | H₂ (balloon) | Methanol | Room Temp. | Shorter time | Excellent | [7] |
| 10% Pd/C | NaBH₄ | Methanol | Room Temp. | < 5 min | 98 | [8] |
Experimental Protocols
Two primary methods for catalytic hydrogenolysis are detailed below: the standard procedure using hydrogen gas and the alternative method of transfer hydrogenolysis.
Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon and Hydrogen Gas
This is the most common method for Cbz deprotection, valued for its clean reaction profile and high efficiency.[1]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C, 5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent in a reaction flask equipped with a magnetic stir bar.[1]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care.[6]
-
Hydrogenation Setup: Seal the reaction vessel and place it under an atmosphere of hydrogen. This can be achieved by evacuating the flask and backfilling with hydrogen gas (repeated three times) or by using a hydrogen-filled balloon for reactions at atmospheric pressure.[1][6]
-
Reaction: Stir the mixture vigorously at room temperature.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[1][6]
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[1][5]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. If necessary, further purification can be achieved by crystallization or column chromatography.[1]
Protocol 2: Transfer Hydrogenolysis
This method offers a safer alternative to using hydrogen gas, which is particularly advantageous for larger-scale reactions.[1] It employs a hydrogen donor in the presence of a catalyst.[5][9]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Hydrogen donor (e.g., Ammonium formate, Triethylsilane)
-
Solvent (e.g., Methanol, Ethanol)
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent.[1]
-
Reagent Addition: Add the hydrogen donor (e.g., ammonium formate, typically 3-5 equivalents) and the Pd/C catalyst to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate and, if necessary, perform an extractive work-up to remove any remaining hydrogen donor and its byproducts. The deprotected amine can then be purified as needed.
Mandatory Visualizations
Caption: Experimental workflow for N-Cbz deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
N-Benzyl-N-Cbz-glycine: A Versatile Building Block for Advanced Peptidomimetics
For Immediate Release
Shanghai, China – December 7, 2025 – In the landscape of modern drug discovery and development, the quest for novel therapeutic agents with enhanced efficacy and stability is paramount. N-Benzyl-N-Cbz-glycine has emerged as a critical building block for the synthesis of sophisticated peptidomimetics, offering researchers a versatile scaffold to create compounds with tailored biological activities. These application notes provide detailed protocols and data for the synthesis and utilization of this compound in the generation of peptidomimetics, targeting researchers, scientists, and professionals in the field of drug development.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. N-substituted glycine (B1666218) derivatives, often referred to as peptoids, are a prominent class of peptidomimetics where the side chain is attached to the nitrogen atom of the glycine backbone rather than the alpha-carbon.[1] This structural modification imparts significant proteolytic resistance. The incorporation of an N-benzyl group, in particular, can introduce conformational constraints and hydrophobic interactions, which are crucial for modulating the binding affinity and specificity of the resulting peptidomimetic to its biological target.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its precursors is essential for its effective application.
| Property | N-Benzylglycine | N-Benzyloxycarbonylglycine (Cbz-glycine) |
| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₁NO₄ |
| Molecular Weight | 165.19 g/mol | 209.20 g/mol [4] |
| Appearance | Solid | White crystalline powder |
| IUPAC Name | 2-(benzylamino)acetic acid | 2-(phenylmethoxycarbonylamino)acetic acid |
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward N-protection strategy starting from N-benzylglycine.
Protocol 1: Cbz Protection of N-Benzylglycine
This protocol details the synthesis of N-benzyl-N-benzyloxycarbonyl-glycine from N-benzylglycine hydrochloride.
Materials:
-
N-Benzylglycine hydrochloride
-
2 N Sodium hydroxide (B78521) (NaOH) solution
-
4 N Sodium hydroxide (NaOH) solution
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Suspend N-Benzylglycine hydrochloride in 2 N NaOH solution and cool the mixture to -5 °C with stirring.
-
Simultaneously add 4 N NaOH solution and benzyl chloroformate dropwise to the cooled mixture, maintaining the temperature at -5 °C.
-
Continue stirring the reaction mixture in the cold for 2 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extract the reaction mixture with diethyl ether to remove any excess benzyl chloroformate.
-
Cool the aqueous layer to -5 °C and acidify it with concentrated HCl.
-
Stir the acidified mixture in the cold for 1 hour, then allow it to warm to room temperature.
-
Extract the product four times with diethyl ether.
-
Wash the combined diethyl ether extracts with water, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to obtain N-benzyl-N-benzyloxycarbonyl-glycine as an oil.
Application in Peptidomimetic Synthesis
This compound is a valuable monomer for the solid-phase synthesis of peptoids and other N-substituted peptidomimetics. The following workflow illustrates the general process.
Caption: General workflow for solid-phase synthesis of peptidomimetics using this compound.
Protocol 2: Solid-Phase Peptidomimetic Synthesis
This protocol outlines the incorporation of an this compound unit into a growing peptidomimetic chain on a solid support.
Materials:
-
Fmoc-protected Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Activation and Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for subsequent amino acid couplings.
-
Cbz Deprotection: The Cbz group can be removed via catalytic hydrogenation, although this is not typically performed on-resin.[5] For solid-phase synthesis, the final peptidomimetic is usually cleaved with the Cbz group intact, which can be removed in solution phase if necessary.
-
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptidomimetic from the solid support and remove acid-labile side-chain protecting groups.
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize. Purify the peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationship in Peptidomimetic Design
The design of potent and selective peptidomimetics often involves a cyclical process of design, synthesis, and biological evaluation.
Caption: Iterative cycle of peptidomimetic design and optimization.
Conclusion
This compound is a highly valuable building block in the field of peptidomimetic chemistry. Its use allows for the introduction of specific structural features that can enhance the biological activity and pharmacokinetic properties of synthetic peptides. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in their drug discovery and development programs. The continued exploration of such versatile building blocks will undoubtedly pave the way for the next generation of peptidomimetic therapeutics.
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent bradykinin antagonists containing N-benzylglycine or N-benzyl-l-alanine in position 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzylglycine | High-Purity Building Block [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. total-synthesis.com [total-synthesis.com]
Application Notes: Synthesis of N-Substituted Glycine Oligomers Using N-Benzyl-N-Cbz-glycine
Introduction
N-substituted glycine (B1666218) oligomers, commonly known as peptoids, are a class of peptide mimics that have garnered significant interest in drug discovery and materials science.[1] Their structure, where the side chain is attached to the backbone nitrogen rather than the alpha-carbon, confers remarkable resistance to proteolytic degradation, a major advantage over natural peptides.[1][2] The synthesis of peptoids is straightforward and modular, allowing for the incorporation of a diverse range of side chains, which has led to their application as antimicrobial agents, anticancer therapeutics, and tools for studying protein-protein interactions.[1][2]
This document provides detailed protocols for the synthesis of N-substituted glycine oligomers using N-Benzyl-N-Cbz-glycine as a key building block. The methods described herein are intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Experimental Protocols
The overall strategy involves the synthesis of the N-protected monomer, this compound, followed by its incorporation into an oligomer using solid-phase synthesis, and subsequent deprotection steps.
Protocol 1: Synthesis of N-Carbobenzyloxy-glycine (Cbz-glycine)
This protocol describes the protection of the amino group of glycine with a benzyloxycarbonyl (Cbz) group.[3][4]
-
Dissolution: Dissolve glycine (0.1 mol) in a 2 M aqueous solution of sodium hydroxide (B78521) (50 mL). Cool the solution in an ice bath.
-
Reaction: While maintaining the temperature at 0°C, add benzyl (B1604629) chloroformate (1.2 equivalents) and a 4 M aqueous solution of sodium hydroxide (25 mL) dropwise and simultaneously over 30 minutes.
-
Stirring: Stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.
-
Extraction: Extract the solution twice with ether to remove impurities. The product will remain in the aqueous phase.
-
Acidification and Precipitation: Acidify the aqueous layer to a pH of 1 with concentrated HCl. A precipitate of Cbz-glycine will form.
-
Isolation and Drying: Filter the precipitate, wash with a small amount of cold water, and dry to yield carbobenzoxyglycine.[3]
Protocol 2: Synthesis of this compound
This protocol details the N-alkylation of Cbz-glycine with a benzyl group.
-
Preparation: To a solution of Cbz-glycine (3 mmol) and triethylamine (B128534) (3 mmol) in dry acetonitrile (B52724) (2.5 mL), add benzyl bromide (3.3 mmol).[5]
-
Reaction: Stir the reaction mixture in a sealed tube at 70°C for 3-5 hours, or until the starting material has been consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound.
Protocol 3: Solid-Phase Synthesis of N-Substituted Glycine Oligomers (Submonomer Method)
This protocol outlines the general and widely used "submonomer" method for the solid-phase synthesis of peptoid oligomers.[6][7] This method involves a two-step cycle for each monomer addition.
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin. Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Fmoc Deprotection: If the resin is Fmoc-protected, remove the Fmoc group by treating with 20% piperidine (B6355638) in DMF.
-
Acylation Step: Acylate the secondary amine on the resin with a haloacetic acid, typically bromoacetic acid, activated with a carbodiimide (B86325) coupling agent like diisopropylcarbodiimide (DIC) in DMF. This reaction is typically carried out for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Nucleophilic Displacement: Introduce the side chain by reacting the resin-bound α-bromoacetamide with a primary amine. For incorporating the N-benzyl group, benzylamine (B48309) would be used at this step. This reaction is typically performed using a 1-2 M solution of the amine in DMF for 1-2 hours at room temperature.[7]
-
Washing: Wash the resin with DMF and DCM and proceed to the next cycle of acylation and displacement to extend the oligomer chain.
-
Cleavage and Deprotection: Once the desired oligomer length is achieved, cleave the peptoid from the resin and remove any side-chain protecting groups using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
Protocol 4: Deprotection of N-Benzyl and N-Cbz Groups
The N-benzyl and N-Cbz protecting groups are typically removed by catalytic hydrogenolysis.[8][9]
-
Dissolution: Dissolve the protected peptoid (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected N-substituted glycine oligomer.[8]
Data Presentation
Table 1: Representative Reaction Parameters for Cbz-Protection of Glycine
| Parameter | Value |
| Glycine | 0.1 mol |
| Benzyl Chloroformate | 1.2 eq |
| Sodium Hydroxide | 2.0 eq (initial) + 1.0 eq (simultaneous addition) |
| Reaction Temperature | 0°C to Room Temperature |
| Typical Yield | ~88%[3] |
| Melting Point | 119-120°C[3] |
Table 2: General Conditions for Solid-Phase Peptoid Synthesis (Submonomer Method)
| Step | Reagents and Solvents | Typical Reaction Time |
| Acylation | Bromoacetic Acid, DIC, DMF | 1-2 hours |
| Displacement | 1-2 M Primary Amine in DMF | 1-2 hours |
| Cleavage | TFA/H₂O/TIPS (e.g., 95:2.5:2.5) | 1-2 hours |
Table 3: Common Methods for Cbz and N-Benzyl Deprotection
| Method | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields.[8] | Incompatible with reducible functional groups (e.g., alkynes, alkenes); safety concerns with H₂ gas.[8] |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Avoids the use of H₂ gas; safer for larger scale.[10] | Can also reduce other functional groups. |
| Acidic Cleavage (for Cbz) | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation.[8] | Harsh conditions can affect acid-labile groups.[8] |
Visualizations
Caption: Workflow for the synthesis of N-substituted glycine oligomers.
Caption: The two-step submonomer cycle in solid-phase peptoid synthesis.
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. rsc.org [rsc.org]
- 6. US5831005A - Synthesis of N-substituted oligomers - Google Patents [patents.google.com]
- 7. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
Application of N-Benzyl-N-Cbz-glycine in Solution-Phase Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a cornerstone in the production of peptides, particularly for large-scale synthesis and for peptides that are challenging to assemble on a solid support. The choice of protecting groups for the N-terminus of amino acids is critical to prevent unwanted side reactions and ensure high purity and yield of the final peptide. N-Benzyl-N-Cbz-glycine is a valuable building block in this context, offering unique advantages due to the presence of both a benzyloxycarbonyl (Cbz) group and a benzyl (B1604629) (Bzl) group on the nitrogen atom of glycine.
The Cbz group provides robust protection of the amino functionality and is readily removable under non-hydrolytic conditions, such as catalytic hydrogenolysis.[1] The additional N-benzyl group can enhance the solubility of the protected amino acid and the growing peptide chain in organic solvents, which is a significant advantage in solution-phase synthesis where aggregation can be a limiting factor. This document provides detailed application notes and experimental protocols for the use of this compound in solution-phase peptide synthesis.
Advantages of this compound in Solution-Phase Peptide Synthesis
-
Enhanced Solubility: The N-benzyl group can improve the solubility of the amino acid derivative and peptide intermediates in common organic solvents used in solution-phase synthesis.[2]
-
Orthogonal Protection: The Cbz group is compatible with various C-terminal protecting groups, such as benzyl esters, allowing for selective deprotection strategies.[3]
-
Stability: The Cbz group is stable under the conditions required for peptide coupling.[4]
-
Mild Deprotection: The Cbz group can be removed by catalytic hydrogenolysis, which are mild conditions that minimize side reactions.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material, this compound, from N-benzylglycine hydrochloride.
Materials:
-
N-benzylglycine hydrochloride
-
2 N Sodium hydroxide (B78521) (NaOH) solution
-
4 N Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure: [5]
-
Dissolve N-benzylglycine hydrochloride in 2 N sodium hydroxide.
-
Cool the mixture to -5°C with stirring.
-
Simultaneously add 4 N sodium hydroxide and benzyl chloroformate dropwise to the stirred mixture, maintaining the temperature at -5°C.
-
Continue stirring at -5°C for 2 hours, then at room temperature for 30 minutes.
-
Extract the mixture with diethyl ether to remove excess benzyl chloroformate.
-
Cool the aqueous layer to -5°C and acidify with concentrated hydrochloric acid.
-
Stir the mixture in the cold for 1 hour, then allow it to warm to room temperature.
-
Extract the product four times with diethyl ether.
-
Wash the combined diethyl ether extracts with water, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain N-benzyl-N-benzyloxycarbonyl-glycine as an oil.
Protocol 2: Dipeptide Synthesis using this compound and L-Phenylalanine Benzyl Ester
This protocol details the coupling of this compound with L-phenylalanine benzyl ester in solution phase. This protocol is adapted from a similar synthesis using N-Cbz-glycine.[5]
Materials:
-
This compound
-
L-Phenylalanine benzyl ester
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)[1][3]
-
1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)[3]
-
Ethyl acetate
-
1 N Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve equimolar amounts of this compound and L-phenylalanine benzyl ester in ethyl acetate.
-
If using, add 1 equivalent of HOBt to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add 1.1 equivalents of DCC or DIC to the cooled solution with stirring.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate successively with 1 N HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude dipeptide, N-Benzyl-N-Cbz-glycyl-L-phenylalanine benzyl ester, can be purified by recrystallization from a suitable solvent such as ethyl acetate/hexane.
Quantitative Data Summary
The following table summarizes expected yields for peptide coupling reactions based on similar solution-phase syntheses. Actual yields may vary depending on the specific substrates and reaction conditions.
| Reaction | Coupling Reagent | Solvent | Reported Yield | Reference |
| N-Cbz-glycyl-L-phenylalanine-benzyl ester synthesis | Methoxy acetylene | Ethyl acetate | 90% | [5] |
| N-Cbz-L-leucyl-glycine-ethylester synthesis | Methoxy acetylene | Ethyl acetate | High | [6] |
| Dipeptide synthesis using DCC | DCC | Various organic | 0.565 | [7] |
Logical Workflow for Solution-Phase Dipeptide Synthesis
The following diagram illustrates the general workflow for the synthesis of a dipeptide using this compound.
Caption: Workflow for the synthesis and coupling of this compound.
Deprotection of the Final Peptide
The Cbz and benzyl ester protecting groups can be removed simultaneously in the final step via catalytic hydrogenolysis.
Protocol 3: Deprotection of the Dipeptide
Materials:
-
Protected Dipeptide (N-Benzyl-N-Cbz-glycyl-L-phenylalanine benzyl ester)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected dipeptide in methanol or ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected dipeptide, Glycyl-L-phenylalanine.
Conclusion
This compound is a versatile building block for solution-phase peptide synthesis. The presence of both N-benzyl and N-Cbz groups offers advantages in terms of solubility and orthogonal protection strategies. The provided protocols for the synthesis of the protected amino acid, its coupling to form a dipeptide, and the final deprotection steps serve as a comprehensive guide for researchers in peptide chemistry and drug development. The methodologies are based on established and reliable chemical transformations, ensuring high yields and purity of the target peptides.
References
- 1. bachem.com [bachem.com]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Cbz Protection of N-benzylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and drug development. The benzyloxycarbonyl (Cbz) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal through catalytic hydrogenolysis. This document provides a detailed experimental procedure for the N-Cbz protection of N-benzylglycine, yielding N-(benzyloxycarbonyl)-N-benzylglycine.
The described protocol is based on the Schotten-Baumann reaction conditions, where the amine is acylated in the presence of a base. In this procedure, N-benzylglycine is treated with benzyl (B1604629) chloroformate in an aqueous basic solution to afford the desired N-protected product. This method is efficient and generally provides good yields.
Chemical Reaction
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental procedure for the N-Cbz protection of N-benzylglycine.
Caption: Experimental workflow for the N-Cbz protection of N-benzylglycine.
Detailed Experimental Protocol
This protocol details the procedure for the N-Cbz protection of N-benzylglycine hydrochloride.[1]
Materials:
-
N-benzylglycine hydrochloride
-
2-N Sodium hydroxide (B78521) (NaOH) solution
-
4-N Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnels (2)
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-benzylglycine hydrochloride in 2-N sodium hydroxide solution.
-
Cooling: Cool the stirred solution to -5 °C using an ice-salt bath.
-
Simultaneous Addition: While maintaining the temperature at -5 °C, simultaneously add 4-N sodium hydroxide solution and benzyl chloroformate dropwise from separate dropping funnels.
-
Reaction Stirring: Continue stirring the reaction mixture in the cold for 2 hours.
-
Warming: After 2 hours, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.
-
Removal of Excess Reagent: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Discard the organic layer.
-
Acidification: Cool the aqueous layer back down to -5 °C in an ice-salt bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is acidic (pH ~2).
-
Stirring and Product Formation: Stir the acidified mixture in the cold for 1 hour to allow for the precipitation/oiling out of the product.
-
Extraction: Bring the mixture to room temperature and extract the product with diethyl ether (perform the extraction four times for optimal recovery).
-
Washing and Drying: Combine the organic extracts and wash them with water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator. The final product, N-benzyl-N-benzyloxycarbonyl-glycine, will be obtained as an oil.[1]
Quantitative Data Summary
While the direct source for the N-benzylglycine procedure did not provide specific quantitative data, a representative procedure for a similar Cbz protection of an amine is presented below to provide an indication of typical stoichiometry and yield.[2]
| Parameter | Value |
| Starting Material (SM) | 1.70 g (2.64 mmol) |
| Base (NaHCO₃) | 443 mg (5.27 mmol, 2.0 equiv) |
| Protecting Agent (Cbz-Cl) | 0.56 mL (3.96 mmol, 1.5 equiv) |
| Solvent System | THF/H₂O (2:1), 15 mL |
| Reaction Temperature | 0 °C |
| Reaction Time | 20 hours |
| Product Yield | 1.85 g (2.38 mmol, 90%) |
| Product Purity | Purified by silica (B1680970) gel chromatography |
Signaling Pathway Diagram (Reaction Mechanism)
The following diagram illustrates the general mechanism for the N-Cbz protection of an amine under basic conditions.
Caption: General mechanism for N-Cbz protection of an amine.
Safety Precautions
-
Benzyl chloroformate is corrosive and lachrymatory. It should be handled with care in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is highly corrosive.
-
Diethyl ether is extremely flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-N-(benzyloxycarbonyl)glycine, herein referred to as N-Benzyl-N-Cbz-glycine, is a valuable building block in organic synthesis, particularly in the preparation of peptides and peptidomimetics. The presence of two distinct benzyl-containing protecting groups, the N-benzyl (Bn) group and the N-benzyloxycarbonyl (Cbz) group, necessitates precise reaction monitoring to ensure selective transformations and high purity of the desired products. This document provides detailed application notes and protocols for monitoring reactions involving this compound using common analytical techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS).
General Reaction Schemes
Reactions involving this compound often include the deprotection of either the Cbz or benzyl (B1604629) group, or the activation of the carboxylic acid for coupling reactions. Understanding the expected transformations is crucial for selecting the appropriate monitoring strategy.
Caption: Common reaction pathways for this compound.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[1]
Experimental Protocol
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., ethyl acetate/hexane mixture)
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Staining solution (e.g., potassium permanganate (B83412) or ninhydrin)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure saturation of the chamber atmosphere. Close the chamber and allow it to equilibrate for at least 10 minutes.
-
Spot the TLC Plate: Using a capillary tube, spot the reaction mixture on the baseline of the TLC plate. It is also recommended to spot the starting material and a co-spot (starting material and reaction mixture in the same spot) for better comparison.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain. For reactions where the amine is deprotected, ninhydrin (B49086) stain can be used, which typically appears as a colored spot upon heating.
-
Calculate the Retardation Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[2]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
The progress of a reaction can be determined by comparing the Rf values of the starting material and the product(s). This compound is a relatively nonpolar amino acid derivative due to the two benzyl groups. Upon removal of the Cbz group to yield N-Benzyl-glycine, the product becomes more polar. In a peptide coupling reaction, the polarity of the product will depend on the coupled amine.
| Compound | Expected Polarity | Representative Rf Value (30% Ethyl Acetate in Hexane) |
| This compound | Low | 0.6 - 0.7 |
| N-Benzyl-glycine | High | 0.1 - 0.2 |
| Peptide Product | Varies | Dependent on the coupled amine |
Note: These Rf values are representative and can vary based on the specific TLC plate, chamber saturation, and temperature.
Caption: Workflow for monitoring reactions using TLC.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures, offering high resolution and sensitivity.[3] Reversed-phase HPLC is the most common mode for analyzing protected amino acids.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector (e.g., Diode Array Detector)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (for the aromatic rings)
-
Injection Volume: 10 µL
-
Gradient Elution: A typical gradient would start with a lower percentage of organic phase (e.g., 30% B) and ramp up to a higher percentage (e.g., 95% B) over 15-20 minutes to elute compounds with varying polarities.
-
-
Analysis: Inject the prepared sample. The progress of the reaction is monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product(s).
Data Presentation
This compound, being relatively nonpolar, will have a longer retention time compared to its more polar deprotected product, N-Benzyl-glycine, in a reversed-phase system.
| Compound | Expected Retention Time (min) |
| N-Benzyl-glycine | 5 - 7 |
| This compound | 12 - 15 |
| Peptide Product | Varies |
Note: These retention times are representative and will vary depending on the specific column, gradient profile, and HPLC system. A certificate of analysis for N-Cbz-Glycine indicates that HPLC is a suitable method for purity assessment.[4]
Caption: Workflow for monitoring reactions using HPLC.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information and can be used to monitor reactions by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Sample Preparation: Take a small aliquot from the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Identify the characteristic peaks for the starting material and the expected product. The integration of these peaks can be used to determine the relative concentrations and thus the reaction conversion.
Data Presentation
The ¹H NMR spectrum of this compound will have characteristic signals for the two benzyl groups and the glycine (B1666218) methylene (B1212753) protons. A certificate of analysis for a similar compound confirms the utility of ¹H NMR for structure confirmation.[5]
| Protons | This compound (Representative Chemical Shifts, δ ppm) | N-Benzyl-glycine (Representative Chemical Shifts, δ ppm) | Key Changes upon Reaction |
| Aromatic (C₆H₅) | 7.2 - 7.4 (10H, m) | 7.2 - 7.4 (5H, m) | Disappearance of the Cbz aromatic signals upon deprotection. |
| Cbz-CH₂ | ~5.1 (2H, s) | - | Complete disappearance of this singlet upon Cbz deprotection. |
| Bn-CH₂ | ~4.6 (2H, s) | ~3.7 (2H, s) | Shift to a different chemical environment. |
| Glycine-CH₂ | ~4.0 (2H, s) | ~3.2 (2H, s) | Shift upon removal of the electron-withdrawing Cbz group. |
| Amine (NH) | - | Broad singlet (variable) | Appearance of a new, often broad, signal for the secondary amine proton. |
| Carboxylic Acid (OH) | Broad singlet (variable) | Broad singlet (variable) | May be observed, often broad and its position is concentration and solvent dependent. |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. Data for N-Carbobenzyloxyglycine and N-benzylbenzamide can be used as references for peak assignments.[6][7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compounds in a reaction mixture, confirming the identity of the starting material and products. It is often coupled with a chromatographic technique like LC-MS or GC-MS.
Experimental Protocol
Instrumentation:
-
Mass spectrometer (e.g., Electrospray Ionization - ESI)
-
Direct infusion or coupled with HPLC/GC
Procedure:
-
Sample Preparation: Dilute a small sample of the reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer.
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) corresponding to the starting material and expected products. Fragmentation patterns can also provide structural information.
Data Presentation
The expected molecular weights are key for identifying the species in the reaction mixture.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₇H₁₇NO₄ | 299.32 | 300.12 |
| N-Benzyl-glycine | C₉H₁₁NO₂ | 165.19 | 166.09 |
| Toluene (byproduct of Cbz deprotection) | C₇H₈ | 92.14 | - |
The fragmentation of this compound in the mass spectrometer may involve the loss of the benzyl group (m/z 91) or cleavage of the carbamate.[2] Data for N-benzyloxycarbonylglycine shows characteristic fragments that can be used for comparison.[8]
Conclusion
The effective monitoring of reactions involving this compound is essential for successful synthetic outcomes. A combination of the analytical methods described provides a comprehensive approach to track reaction progress, identify products and byproducts, and ensure the purity of the final compounds. TLC offers a quick qualitative assessment, HPLC provides quantitative data on conversion and purity, ¹H NMR gives detailed structural confirmation, and Mass Spectrometry confirms the molecular weights of the species involved. The specific protocols and representative data presented in these application notes serve as a valuable guide for researchers in the field of peptide synthesis and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. High-performance liquid chromatography of amino acids, peptides, and proteins. 123. Dynamics of peptides in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ruifuchem.com [ruifuchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. N-Carbobenzyloxyglycine(1138-80-3) 1H NMR [m.chemicalbook.com]
- 8. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in N-Benzyl-N-Cbz-glycine synthesis and how to improve it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low yield in the synthesis of N-Benzyl-N-Cbz-glycine. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Low yield in the synthesis of this compound can occur at two primary stages: the protection of glycine (B1666218) with a Cbz group (Step 1) and the subsequent N-benzylation (Step 2). This guide will address potential issues in both steps.
Step 1: Synthesis of N-Cbz-glycine
The first step involves the protection of the amino group of glycine with a benzyloxycarbonyl (Cbz) group using benzyl (B1604629) chloroformate under basic conditions.
dot
Caption: Experimental workflow for the synthesis of N-Cbz-glycine.
Common Problems and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Very Low to No Product | Simultaneous addition of NaOH and Benzyl Chloroformate: Adding the base and benzyl chloroformate at the same time can cause rapid hydrolysis (saponification) of the benzyl chloroformate, preventing it from reacting with glycine.[1][2] | Add the benzyl chloroformate and aqueous sodium hydroxide solution dropwise and separately to the cooled glycine solution. Maintain a low temperature (0°C) throughout the addition to minimize hydrolysis. |
| Low Yield | Insufficient Basicity: The amino group of glycine exists as a zwitterion and needs to be deprotonated to become nucleophilic. Using a weak base like sodium carbonate may not be sufficient to deprotonate the ammonium (B1175870) group effectively.[1] | Use a strong base like sodium hydroxide to ensure complete deprotonation of the glycine. Typically, at least two equivalents of NaOH are used: one to deprotonate the carboxylic acid and another to neutralize the HCl byproduct of the reaction. |
| Incorrect pH during Work-up: If the pH is not sufficiently acidic during the precipitation of the product, the N-Cbz-glycine will remain dissolved in the aqueous phase as its carboxylate salt, leading to low recovery. | After the reaction, carefully acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., HCl) to ensure complete precipitation of the N-Cbz-glycine product.[1] | |
| Product Loss During Extraction: Extracting the reaction mixture with an organic solvent before acidification will result in the product remaining in the aqueous layer as the sodium salt. | Perform the ether extraction after acidification to transfer the protonated, less polar N-Cbz-glycine into the organic phase for isolation. Alternatively, if the product precipitates upon acidification, it can be isolated by filtration. |
Step 2: N-Benzylation of N-Cbz-glycine
This step involves the alkylation of the nitrogen atom of N-Cbz-glycine with a benzylating agent, typically benzyl bromide or benzyl chloride, in the presence of a base.
dot
Caption: Troubleshooting logic for low yield in N-benzylation.
Common Problems and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient Deprotonation: The N-H proton of the Cbz-protected amine is less acidic than a carboxylic acid proton. Weaker bases like potassium carbonate may not be strong enough to achieve complete deprotonation, leading to a slow or incomplete reaction. | Use a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF or DMF to ensure complete deprotonation of the N-Cbz-glycine. |
| Poor Solubility of Reactants: N-Cbz-glycine or its salt may have poor solubility in less polar organic solvents, hindering the reaction with the benzylating agent. | Use a polar aprotic solvent such as DMF or DMSO to improve the solubility of the reactants. | |
| Inefficient Alkylation Conditions: The reaction between the deprotonated N-Cbz-glycine and benzyl halide is an SN2 reaction. The reaction rate can be slow under suboptimal conditions. | Consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide) in a biphasic system (e.g., toluene/water with a strong base). PTC can facilitate the transfer of the deprotonated N-Cbz-glycine to the organic phase for a more efficient reaction with the benzyl halide. | |
| Formation of Byproducts | Over-alkylation (Di-benzylation): While less common for the Cbz-protected nitrogen, it is a possibility, especially with a large excess of a highly reactive benzylating agent. | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the benzylating agent. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could favor over-alkylation. |
| Side reactions with the Carboxylic Acid: Although the carboxylate is a poor nucleophile, under certain conditions, esterification with the benzyl halide could occur, especially if the reaction is run at high temperatures for extended periods. | Ensure the carboxylic acid is deprotonated by using a sufficient amount of base. The reaction is typically more efficient when performed on the corresponding ester of N-Cbz-glycine, followed by hydrolysis. |
Yield Improvement Strategies
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Step 1: N-Cbz-glycine Synthesis | |||
| Base | Sodium Carbonate | Sodium Hydroxide | Stronger base ensures complete deprotonation of the glycine amino group, making it more nucleophilic.[1] |
| Reagent Addition | Simultaneous | Sequential dropwise addition of benzyl chloroformate and base | Prevents the hydrolysis of benzyl chloroformate by the base, maximizing its availability for reaction with glycine.[1][2] |
| Temperature | Room Temperature | 0°C | Lower temperature minimizes the rate of benzyl chloroformate hydrolysis. |
| Step 2: N-Benzylation | |||
| Base | Potassium Carbonate | Sodium Hydride (NaH) | A stronger base ensures complete deprotonation of the less acidic N-H bond of the Cbz-protected amine. |
| Solvent | Dichloromethane (DCM) | DMF or DMSO | Polar aprotic solvents enhance the rate of SN2 reactions and improve the solubility of the reactants. |
| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) | Facilitates the reaction between the water-soluble carboxylate salt and the organic-soluble benzyl halide. |
| Substrate | N-Cbz-glycine | N-Cbz-glycine methyl or ethyl ester | The ester is more soluble in organic solvents, potentially leading to a cleaner reaction. The ester can be hydrolyzed in a subsequent step. |
Experimental Protocols
Protocol 1: Standard Synthesis of N-Cbz-glycine
-
Dissolve glycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq) in a flask cooled in an ice bath (0°C).
-
Separately and simultaneously, add benzyl chloroformate (1.1 eq) and a 4 M aqueous solution of sodium hydroxide (1.0 eq) dropwise to the stirred glycine solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the precipitate with cold water and dry under vacuum to afford N-Cbz-glycine. A typical yield is around 85-95%.
Protocol 2: Improved N-Benzylation of N-Cbz-glycine using a Strong Base
-
Suspend N-Cbz-glycine (1.0 eq) in anhydrous DMF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise to the stirred suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of N-Cbz-glycine zero or very low, even though I followed the procedure?
A1: The most probable cause is the simultaneous addition of sodium hydroxide and benzyl chloroformate. Benzyl chloroformate is highly susceptible to hydrolysis (saponification) by strong bases. If they are added together, the benzyl chloroformate will react with the hydroxide ions to form benzyl alcohol and carbonate, leaving little to no reagent to react with the glycine. To avoid this, the reagents must be added dropwise and separately to the cooled glycine solution.[1][2]
Q2: Can I use a weaker base like sodium bicarbonate for the N-Cbz protection of glycine?
A2: It is not recommended. The amino group of glycine in its zwitterionic form has a pKa of around 9.6. A base must be strong enough to deprotonate this ammonium group to form the nucleophilic free amine. Sodium bicarbonate is generally not basic enough to do this effectively, which will result in a very low yield. Sodium hydroxide is the preferred base.[1]
Q3: I am getting a low yield in the N-benzylation step. What is the most likely reason?
A3: A common reason for low yield in the N-benzylation of N-Cbz-glycine is incomplete deprotonation of the Cbz-protected nitrogen. The N-H proton is significantly less acidic than a carboxylic acid proton, and weaker bases like potassium carbonate may not be sufficient. Using a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF is recommended for complete deprotonation and a more efficient reaction.
Q4: I see an unexpected byproduct in my N-benzylation reaction. What could it be?
A4: A possible byproduct is the dibenzylated product, where a second benzyl group has attached to the nitrogen. This can occur if a large excess of benzyl bromide is used or if the reaction is left for a very long time. Another possibility is the formation of benzyl N-Cbz-glycinate, where the carboxylic acid is esterified. This is more likely if the carboxylic acid is not fully deprotonated. Using a slight excess of the benzylating agent and monitoring the reaction closely can help minimize byproduct formation.
Q5: Is it better to benzylate N-Cbz-glycine directly or to first esterify it and then perform the N-benzylation?
A5: Performing the N-benzylation on the methyl or ethyl ester of N-Cbz-glycine can be advantageous. The ester is generally more soluble in common organic solvents than the free acid, which can lead to a cleaner and more efficient reaction. The ester group can then be hydrolyzed under basic conditions in a subsequent step to yield the final product. This two-step approach can often lead to higher overall yields and easier purification.
References
Technical Support Center: Cbz Protection of N-Benzylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Cbz (benzyloxycarbonyl) protection of N-benzylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the Cbz protection of N-benzylglycine?
The Cbz protection of N-benzylglycine is commonly carried out under Schotten-Baumann conditions. This involves reacting N-benzylglycine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] A typical protocol involves dissolving N-benzylglycine in an aqueous basic solution and then adding benzyl chloroformate, often dissolved in an organic solvent, while maintaining a controlled temperature, usually at or below room temperature.[3][4]
Q2: What are the potential side reactions during the Cbz protection of N-benzylglycine?
Several side reactions can occur, leading to impurities and reduced yields of the desired N-Cbz-N-benzylglycine. These include:
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to water and can hydrolyze, especially under basic conditions, to benzyl alcohol and carbon dioxide.[5]
-
Formation of N-Benzyl-N,N-di(benzyloxycarbonyl)glycine (Over-acylation): Although less common with secondary amines like N-benzylglycine compared to primary amines, the formation of an over-acylated product is a possibility, especially if excess benzyl chloroformate is used.
-
Racemization: For chiral amino acids, racemization can be a concern at high pH levels.[6] While N-benzylglycine itself is achiral, this is a critical consideration for chiral derivatives.
-
Formation of Benzyl Alcohol and other impurities: Hydrolysis of the reagent leads to benzyl alcohol, which can complicate purification.
Q3: How can I minimize the hydrolysis of benzyl chloroformate?
To minimize the hydrolysis of benzyl chloroformate, the reaction should be performed at low temperatures (e.g., 0-5 °C).[4] Additionally, the simultaneous dropwise addition of benzyl chloroformate and the base solution to the N-benzylglycine solution can help to maintain a controlled pH and minimize the time the reagent is exposed to highly basic aqueous conditions before reacting with the amine.[4][7]
Q4: What is the optimal pH for this reaction?
The optimal pH for the Cbz protection of amino acids is typically maintained between 8 and 10.[6] A pH that is too low can lead to the protonation of the amine, reducing its nucleophilicity, while a pH that is too high can increase the rate of hydrolysis of benzyl chloroformate and potentially cause racemization in chiral substrates.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of N-Cbz-N-benzylglycine | 1. Hydrolysis of benzyl chloroformate: The reagent degraded before reacting with the amine. | - Perform the reaction at a lower temperature (0-5 °C).- Ensure slow, simultaneous addition of benzyl chloroformate and base.- Use a biphasic solvent system (e.g., water/dichloromethane) to keep the bulk of the Cbz-Cl in the organic phase until it reacts.[2] |
| 2. Incomplete reaction: Insufficient reaction time or temperature. | - Allow the reaction to stir for a longer period (e.g., overnight) at room temperature after the initial addition.[8] | |
| 3. Incorrect pH: pH may be too low, leading to protonation of the amine. | - Monitor the pH throughout the addition of reagents and maintain it in the 8-10 range.[6] | |
| Presence of a significant amount of benzyl alcohol in the product mixture | Hydrolysis of benzyl chloroformate: This is a direct result of the reagent reacting with water. | - Implement the solutions for low yield related to hydrolysis.- During workup, a thorough extraction and wash with a dilute base can help remove acidic impurities, though benzyl alcohol may require chromatographic separation. |
| Formation of an unexpected byproduct with a higher molecular weight | Possible over-acylation or dipeptide formation: While less likely for a secondary amine, it's a possibility. | - Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of benzyl chloroformate.- Ensure the pH does not drop significantly during the reaction, which can favor the formation of an activated carboxylate and subsequent dipeptide formation.[8] |
| Difficulty in isolating the product | Product is an oil instead of a solid: This can make precipitation and filtration challenging. | - After acidification of the aqueous layer, if the product separates as an oil, extract it with an organic solvent like ethyl acetate (B1210297) or diethyl ether.[4]- The resulting organic extracts can then be washed, dried, and concentrated to yield the product, which may then be purified by chromatography if necessary.[4] |
Experimental Protocols
Protocol 1: Cbz Protection of N-Benzylglycine using Sodium Hydroxide (B78521)
This protocol is adapted from procedures for the Cbz protection of glycine (B1666218).[9][10]
-
Preparation: Dissolve N-benzylglycine (1 equivalent) in a 2 N aqueous solution of sodium hydroxide (1 equivalent) and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Reaction: Simultaneously add benzyl chloroformate (1.1 equivalents) and a 4 N aqueous solution of sodium hydroxide (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Stirring: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Workup:
-
Extract the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Cool the remaining aqueous layer in an ice bath and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid. .
-
If the product precipitates as a solid, filter, wash with cold water, and dry.
-
If the product separates as an oil, extract it with ethyl acetate or diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[4]
-
-
Purification: The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography if necessary.
Protocol 2: Cbz Protection using Sodium Bicarbonate in a Biphasic System
This protocol is a general method for Cbz protection.[3]
-
Preparation: Dissolve N-benzylglycine (1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of tetrahydrofuran (B95107) (THF) and water (2:1 v/v).
-
Reaction: Cool the solution to 0 °C in an ice bath and add benzyl chloroformate (1.5 equivalents) dropwise.
-
Stirring: Stir the reaction mixture at 0 °C for 20 hours.
-
Workup:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting residue by silica gel column chromatography.
Reaction Pathways and Workflows
Caption: Experimental workflow for the Cbz protection of N-benzylglycine.
Caption: Main reaction and potential side reactions during Cbz protection.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. prepchem.com [prepchem.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. N-Benzyloxycarbonylglycine [chembk.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Purification of N-Benzyl-N-Cbz-glycine by recrystallization or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Benzyl-N-Cbz-glycine via recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials or side-products from the benzylation of N-Cbz-glycine. These may include:
-
N-Cbz-glycine: Incomplete benzylation will leave the starting material in your crude product.
-
Benzyl (B1604629) alcohol: Formed from the decomposition of the benzylating agent.
-
Dibenzyl ether: A potential byproduct from the self-condensation of benzyl bromide or a related benzylating agent.
-
Over-benzylated products: Although less common for the nitrogen of the Cbz group, other reactive sites could potentially be benzylated.
Q2: My purified this compound has a yellowish tint. What is the cause and how can I remove it?
A2: A yellow tint often indicates the presence of colored impurities, which could arise from side reactions during synthesis or degradation of reagents. To address this:
-
Recrystallization: Attempting recrystallization, potentially with the addition of activated charcoal, can be effective. The charcoal can adsorb colored impurities, which are then removed by hot filtration.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography is a powerful technique for separating the desired compound from colored impurities.[1]
Q3: How can I assess the purity of my final this compound product?
A3: A combination of analytical techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities. A reversed-phase C18 column with a gradient of acetonitrile (B52724) and water is commonly used for N-protected amino acids.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if they are present at sufficient levels.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can confirm the molecular weight of the desired product and help in identifying the structures of any impurities.[1]
-
Melting Point: A sharp and well-defined melting point range is a good indicator of high purity for a crystalline solid.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Product does not crystallize ("oils out") | The solvent may be too nonpolar, or the solution may be supersaturated. Impurities may also be inhibiting crystallization. | - Try adding a small amount of a more polar co-solvent. - Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. - Add a seed crystal of pure this compound. - Purify the crude product by column chromatography first to remove impurities. |
| Low recovery of purified product | The compound may be too soluble in the cold recrystallization solvent. Too much solvent may have been used. Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| Crystals are colored or contain visible impurities | Insoluble impurities were not completely removed. Colored impurities are co-crystallizing with the product. | - Ensure complete dissolution of the desired product during the hot filtration step, leaving insoluble impurities behind. - Add activated charcoal to the hot solution to adsorb colored impurities before filtration. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of product from impurities | The mobile phase polarity is too high or too low. The column is overloaded with the crude product. | - Adjust the solvent system (mobile phase). Start with a low polarity eluent and gradually increase the polarity. A common starting point for protected amino acids is a hexane (B92381)/ethyl acetate (B1210297) mixture.[1] - Reduce the amount of crude material loaded onto the column. |
| Product elutes too quickly (low retention) | The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). |
| Product does not elute from the column | The mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate or add a small amount of methanol). |
| Streaking or tailing of bands | The compound may be interacting too strongly with the silica (B1680970) gel. The sample may not have been loaded properly. | - Add a small amount of a polar modifier like acetic acid to the mobile phase. - Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent. |
Quantitative Data Summary
| Purification Method | Solvent/Mobile Phase System | Typical Yield (%) | Typical Purity (%) | Notes |
| Recrystallization | Ethanol/Water (8:2) | ~75 | >98.5 | Good for removing polar impurities.[1] |
| Recrystallization | Chloroform/Methanol (9:1) | ~68 | >99.1 | Effective for removing less polar impurities.[1] |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1) | ~55 | >99.5 | Provides high purity but may result in lower yield due to product loss on the column.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent system (e.g., ethanol/water or chloroform/methanol).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure.
-
Column Packing: Pack a chromatography column with silica gel using a non-polar solvent mixture, such as hexane/ethyl acetate (9:1).[1]
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a mobile phase of increasing polarity. Start with a low polarity mixture (e.g., hexane/ethyl acetate 9:1) and gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Incomplete deprotection of the N-Cbz group from a peptide
Topic: Troubleshooting Incomplete Deprotection of the N-Cbz Group
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete removal of the Carboxybenzyl (Cbz or Z) protecting group from peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete N-Cbz deprotection?
Incomplete deprotection of the N-Cbz group is a frequent issue in peptide synthesis and can be attributed to several factors:
-
Catalyst Inactivation or Poisoning: The palladium catalyst, typically Pd/C, is susceptible to poisoning by various functional groups, particularly sulfur-containing residues (e.g., methionine, cysteine), and to a lesser extent, by the amine product itself.[1][2] Catalyst activity can also be diminished by poor quality catalyst or improper handling.
-
Substrate-Related Issues: Steric hindrance around the Cbz group can impede access to the catalyst surface. Furthermore, the presence of other reducible functional groups in the peptide sequence (e.g., alkynes, alkenes, nitro groups, aryl halides) can compete with Cbz hydrogenolysis, leading to incomplete deprotection or undesired side reactions.[3][4]
-
Insufficient Reaction Time or Hydrogen Source: The reaction may not have been allowed to proceed to completion. This can be due to an inadequate supply of hydrogen gas or an insufficient amount of the hydrogen donor in transfer hydrogenation.[5][6]
-
Improper Reaction Conditions: Factors such as solvent choice, temperature, and pressure can significantly influence the efficiency of the deprotection reaction.[5][7] For instance, inadequate swelling of a solid-phase support can hinder reagent access to the peptide.[8]
Q2: How can I monitor the progress of the Cbz deprotection reaction?
Effective reaction monitoring is crucial to ensure complete deprotection. The most common techniques are:
-
Thin Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of the starting material (Cbz-protected peptide) and the appearance of the product (free amine).[2][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress, allowing for the quantification of starting material, product, and any byproducts.[4]
-
High-Performance Liquid Chromatography (HPLC): Can be used to monitor the reaction and to quantify the purity of the final product.[9]
Q3: What are the primary side reactions to be aware of during N-Cbz deprotection?
Several side reactions can occur, potentially complicating purification and reducing the yield of the desired peptide:
-
Racemization: Harsh acidic conditions or elevated temperatures can lead to the loss of chiral integrity at the amino acid alpha-carbon.[10]
-
Formation of N-benzyl byproducts: In cases of insufficient hydrogen source during catalytic hydrogenolysis, a side reaction can produce N-benzyl-protected tertiary amines.[11]
-
Reduction of other functional groups: Catalytic hydrogenation is not chemoselective and can reduce other sensitive moieties within the peptide.[4]
-
Ring closure and other modifications: Acid-catalyzed side reactions can lead to the formation of succinyl derivatives from aspartyl residues or O to C migration of benzyl (B1604629) groups in tyrosine.[10][12]
Troubleshooting Guide
Problem: Incomplete Cbz Deprotection Observed
If you are observing incomplete removal of the Cbz group, follow this troubleshooting workflow:
Step 1: Evaluate the Catalyst and Reaction Setup
-
Catalyst Activity: Is the catalyst fresh and from a reliable source? Has it been handled properly to avoid deactivation? Consider using a higher catalyst loading (e.g., 10 mol%).
-
Hydrogen Source: For catalytic hydrogenation, ensure a continuous and adequate supply of hydrogen gas. For transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., ammonium (B1175870) formate (B1220265), cyclohexene) is used.[5][13]
-
Solvent: Is the solvent appropriate for the reaction and capable of dissolving the substrate? Common solvents include methanol, ethanol, and ethyl acetate.[4]
Step 2: Optimize Reaction Conditions
-
Reaction Time: Extend the reaction time and monitor closely by TLC or LC-MS to determine the point of complete conversion.[8]
-
Temperature and Pressure: For stubborn deprotections, increasing the temperature or hydrogen pressure may be necessary.[2] However, be mindful of potential side reactions at elevated temperatures.
Step 3: Consider Alternative Deprotection Methods
If catalytic hydrogenolysis is consistently failing, consider alternative methods based on the nature of your peptide:
-
Transfer Hydrogenolysis: This method avoids the use of flammable hydrogen gas and can sometimes be more efficient.[4][13]
-
Acidic Cleavage: For substrates that are incompatible with hydrogenation, acidic conditions such as HBr in acetic acid can be effective, although harsh conditions can affect acid-labile groups.[4][12]
-
Nucleophilic Displacement: In specific cases, nucleophilic reagents can be used to cleave the Cbz group.[3][14]
Below is a troubleshooting workflow diagram to guide your decision-making process.
Caption: Troubleshooting workflow for incomplete N-Cbz deprotection.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes common conditions for different N-Cbz deprotection methods.
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields.[4] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, aryl halides); safety concerns with H₂ gas.[4] |
| Transfer Hydrogenation | e.g., Ammonium Formate, Cyclohexene, Pd/C | Avoids the use of H₂ gas; safer for larger scale.[4][13] | Can also reduce other functional groups. |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation.[4][11] | Harsh conditions can affect acid-labile groups.[12] |
| Lewis Acid Cleavage | AlCl₃ in HFIP | Mild, selective for Cbz over O- and N-Bn groups, good for sensitive substrates.[11][14] | Requires specific fluorinated solvents. |
| Nucleophilic Displacement | 2-Mercaptoethanol, KOAc | Useful for substrates with sensitive functionalities where hydrogenation is not feasible.[3][14] | Requires specific reagents and conditions; may not be universally applicable. |
Experimental Protocols
Protocol 1: Standard Hydrogenolysis using Hydrogen Gas
This protocol describes a general procedure for the deprotection of an N-Cbz protected peptide using palladium on carbon as the catalyst and hydrogen gas as the hydrogen source.[5]
Materials:
-
N-Cbz-protected peptide
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-Cbz-protected peptide in a suitable solvent.
-
Inert Atmosphere: Purge the flask with an inert gas to remove air.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under the inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For laboratory scale, a hydrogen balloon is often sufficient.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
This protocol provides an alternative to using hydrogen gas.
Materials:
-
N-Cbz-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Ammonium Formate
-
Methanol (or Ethanol)
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent.
-
Reagent Addition: Add 10% Pd/C and a molar excess of ammonium formate to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction as described in Protocol 1. Once complete, filter to remove the catalyst and concentrate the filtrate.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general mechanism of N-Cbz deprotection via catalytic hydrogenolysis.
Caption: General mechanism of N-Cbz deprotection via catalytic hydrogenolysis.
References
- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. osti.gov [osti.gov]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing Coupling Conditions for N-Benzyl-N-Cbz-glycine in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for optimizing the use of N-Benzyl-N-Cbz-glycine in your solid-phase peptide synthesis (SPPS) workflows. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the coupling of this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: this compound presents a significant steric hindrance due to the presence of both a benzyl (B1604629) (Bn) and a benzyloxycarbonyl (Cbz) group on the alpha-nitrogen. This bulkiness can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to slower reaction rates and incomplete couplings.
Q2: What are the most common issues encountered when coupling this compound?
A2: Researchers commonly face the following issues:
-
Low Coupling Yields: Incomplete reaction leading to deletion sequences in the final peptide.
-
Slow Reaction Kinetics: Requiring extended coupling times, which can increase the risk of side reactions.
-
Aggregation: The growing peptide chain can sometimes aggregate, further hindering the coupling reaction.[1]
-
Side Reactions: Although less common for this specific residue, prolonged reaction times and harsh conditions can potentially lead to side reactions.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, high-efficiency coupling reagents are recommended. These include uronium/aminium salts and phosphonium (B103445) salts. Some of the most effective options are:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the reagent of choice for difficult couplings due to its high reactivity and ability to suppress racemization.[2][3]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though HATU is often preferred for more challenging couplings.[3][4]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-methylated and other sterically hindered amino acids.[5]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt with high reactivity, comparable to HATU, and a better safety profile.[3][6]
Carbodiimide-based reagents like DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive such as HOBt (Hydroxybenzotriazole) or OxymaPure are also used, but may be less effective for such a sterically demanding residue compared to the uronium/aminium or phosphonium reagents.
Q4: Can microwave-assisted SPPS improve the coupling efficiency of this compound?
A4: Yes, microwave irradiation can be beneficial. It can accelerate the coupling reaction, potentially leading to higher yields and shorter reaction times, which can be advantageous for difficult couplings. However, it is crucial to carefully control the temperature to avoid potential side reactions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Coupling | Steric hindrance of this compound. | - Use a more powerful coupling reagent: Switch to HATU, PyAOP, or COMU. - Increase reagent excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). - Extend coupling time: Increase the reaction time (e.g., 2-4 hours or overnight). - Double coupling: Perform the coupling step twice before proceeding to the next deprotection step.[7] - Increase temperature: If using a conventional synthesizer, consider gentle heating (e.g., 30-40°C). For microwave synthesizers, optimize the temperature settings. |
| Peptide Aggregation | The growing peptide chain becomes insoluble on the resin. | - Change the solvent system: Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to the DMF.[4] - Incorporate backbone protection: If the sequence is known to be aggregation-prone, consider using pseudoproline dipeptides or other backbone protection strategies in the preceding residues.[4] |
| Potential for Side Reactions | Prolonged reaction times or use of strong bases. | - Use a weaker base: If racemization is a concern with adjacent residues, consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[3] - Minimize pre-activation time: If pre-activating the amino acid, keep the time short before adding it to the resin. |
| Difficulty in Monitoring the Reaction | Standard ninhydrin (B49086) (Kaiser) test may not be reliable for N-substituted amino acids. | - Use an alternative test: Employ a test like the TNBS (2,4,6-trinitrobenzenesulfonic acid) test to monitor for the presence of free primary amines. Note that this will not detect the secondary amine of the newly coupled residue. A small test cleavage and LC-MS analysis of the crude product is the most definitive method to confirm coupling efficiency.[8] |
Experimental Protocols
Below is a generalized protocol for the manual coupling of this compound in Fmoc-based SPPS. This should be considered a starting point and may require optimization based on your specific peptide sequence and synthesis scale.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA or N-Methylmorpholine - NMM)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
Protocol: Coupling of this compound
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times) and DMF (2-3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.
-
Add DIPEA or NMM (6-10 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended or a double coupling can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
-
Monitoring (Optional but Recommended):
-
Perform a TNBS test on a small sample of the resin to check for the absence of primary amines from the previous cycle.
-
-
Capping (Optional):
-
If the coupling is suspected to be incomplete, any unreacted N-terminal amines can be capped using a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion peptides.
-
-
Continuation of Synthesis: Proceed to the Fmoc deprotection of the newly added this compound for the coupling of the next amino acid.
Visualizations
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Caption: Troubleshooting logic for low coupling efficiency of this compound.
References
- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting solubility issues of N-Benzyl-N-Cbz-glycine during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-Benzyl-N-Cbz-glycine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing poor solubility of this compound in my reaction solvent. What are the recommended solvents?
A1: this compound, like many N-protected amino acids, can exhibit limited solubility in common non-polar organic solvents. For peptide coupling and other reactions, polar aprotic solvents are generally recommended to improve solubility. These include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
In some cases, a mixture of solvents can be effective. For instance, mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (B109758) (DCM) or trichloromethane (TCM) have been found to be powerful systems for dissolving sparingly-soluble protected peptides.[1]
Q2: My this compound is precipitating out of the reaction mixture. What steps can I take to resolve this?
A2: Precipitation during a reaction can be addressed by several methods:
-
Solvent System Modification: The addition of a co-solvent can significantly enhance solubility. For instance, if your reaction is in a less polar solvent like DCM, adding a portion of DMF or DMSO can help redissolve the precipitated material. Some literature suggests that for sparingly soluble protected peptides, a mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) can be very effective.[1]
-
Temperature Adjustment: Gently heating the reaction mixture can increase the solubility of your compound. However, it is crucial to monitor for any potential side reactions or degradation of thermally sensitive components at elevated temperatures.
-
Concentration Control: Running the reaction at a more dilute concentration can prevent the concentration of this compound from exceeding its solubility limit in the chosen solvent.
-
Sonication: Applying ultrasonic waves can aid in the dissolution of sparingly soluble starting materials and intermediates.
Q3: Are there any "greener" solvent alternatives to DMF and DCM for reactions with this compound?
A3: Yes, research into more environmentally friendly solvents for peptide synthesis is ongoing. Propylene (B89431) carbonate (PC) has been identified as a promising green polar aprotic solvent that can replace dichloromethane and DMF in both solution- and solid-phase peptide synthesis.[2] Studies have shown that peptide coupling and deprotection reactions in propylene carbonate can achieve comparable or even better yields than in conventional solvents, without significant epimerization.[2]
Troubleshooting Guide: Solubility Issues in a Coupling Reaction
This guide provides a systematic approach to resolving solubility problems encountered when using this compound in a peptide coupling reaction.
Problem: this compound precipitates from the reaction mixture upon addition of other reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Estimated Solubility |
| Dichloromethane (DCM) | 25 | Low |
| 40 | Moderate | |
| Tetrahydrofuran (THF) | 25 | Low to Moderate |
| 50 | Moderate to High | |
| Ethyl Acetate (B1210297) (EtOAc) | 25 | Low |
| 50 | Moderate | |
| Acetonitrile (ACN) | 25 | Low to Moderate |
| 50 | Moderate | |
| N,N-Dimethylformamide (DMF) | 25 | High |
| 50 | Very High | |
| Dimethyl sulfoxide (DMSO) | 25 | High |
| 50 | Very High |
Experimental Protocols
Protocol 1: Peptide Coupling in a Mixed Solvent System to Overcome Solubility Issues
This protocol describes a general procedure for a peptide coupling reaction where the solubility of this compound is a concern.
Materials:
-
This compound
-
Amino acid ester hydrochloride (or free base)
-
Coupling agent (e.g., HATU, HBTU, EDC)
-
Base (e.g., DIPEA, NMM)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add a minimal amount of DCM to suspend the solid.
-
Slowly add DMF dropwise while stirring until the this compound is fully dissolved. Aim for the lowest necessary volume of DMF.
-
Add the amino acid ester hydrochloride and the base (e.g., DIPEA). If using the free base of the amino acid ester, the addition of a tertiary amine base might still be required depending on the coupling agent.
-
In a separate vial, dissolve the coupling agent (e.g., HATU) in a minimal amount of DCM or DMF.
-
Cool the reaction mixture containing the amino acids to 0 °C in an ice bath.
-
Add the solution of the coupling agent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time (typically 2-16 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, proceed with the standard aqueous work-up to quench the reaction and remove byproducts.
Workflow Diagram for Protocol 1:
Caption: Peptide coupling workflow with a mixed solvent system.
Protocol 2: Peptide Coupling Using Propylene Carbonate as a Green Solvent
This protocol is adapted from a general procedure for peptide synthesis in propylene carbonate (PC).[2]
Materials:
-
This compound (assuming Boc protection for this example, adjust accordingly for Cbz)
-
Amino acid or peptide benzyl (B1604629) ester
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (iPr2EtN)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Propylene Carbonate (PC)
-
Ethyl acetate (EtOAc) and other work-up reagents
Procedure:
-
To a suspension of the N-protected amino acid (e.g., Boc-N-Benzyl-glycine, 1.0 eq.) and the amino acid or peptide benzyl ester (1.0 eq.) in PC (5 mL per mmol) at 0 °C, add a solution of HOBt (1.1 eq.) and iPr2EtN (3.0 eq.) in a minimal amount of PC.
-
Add EDC (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction mixture to stir at room temperature for 16 hours.
-
Dilute the reaction mixture with EtOAc (50 mL).
-
Wash the organic layer with 1 M HCl (aq), saturated Na2CO3 (aq), and water.
-
Dry the organic layer over MgSO4, filter, and concentrate in vacuo.
-
Remove any residual PC via short path distillation.
This guide provides a starting point for addressing solubility challenges with this compound. Experimental conditions may require further optimization based on the specific reaction and substrates involved.
References
Removal of byproducts from N-Benzyl-N-Cbz-glycine synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis and purification of N-Benzyl-N-Cbz-glycine, with a specific focus on the identification and removal of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound synthesis?
A1: During the synthesis, which typically involves the N-benzylation of N-Cbz-glycine or the Cbz-protection of N-benzylglycine, several byproducts and unreacted starting materials can contaminate your final product. The most common impurities include unreacted N-Cbz-glycine, unreacted benzylamine (B48309) (if used as a starting material), and benzyl (B1604629) alcohol. Benzyl alcohol can form from the hydrolysis of benzyl chloroformate during Cbz protection or from the hydrolysis of the benzylating agent.[1] Inorganic salts will also be present if a base like sodium hydroxide (B78521) was used.[2][3]
Q2: After the reaction, I performed an aqueous workup and now have an oily, sweet-smelling substance in my organic layer. What is it and how do I remove it?
A2: This is likely benzyl alcohol.[1] Benzyl alcohol has moderate solubility in water but is also soluble in many organic solvents.[1] To remove it, you can perform several washes of your organic layer with water or a brine solution. For more stubborn cases, vacuum distillation can be effective if your desired product is not heat-sensitive, as benzyl alcohol is relatively volatile (BP 205 °C).[4]
Q3: My product tests as basic and seems to have a primary or secondary amine impurity. How can I purify it?
A3: This impurity is likely unreacted benzylamine. Benzylamine is basic and can be effectively removed from an organic solvent (like ethyl acetate (B1210297) or dichloromethane) by washing the solution with a dilute aqueous acid, such as 1M hydrochloric acid (HCl) or 10% aqueous ammonium (B1175870) chloride.[5] The acid will convert the benzylamine into its water-soluble ammonium salt, which will partition into the aqueous layer.[5][6]
Q4: How do I remove unreacted acidic starting material, such as N-Cbz-glycine?
A4: Acidic impurities can be removed by washing the organic layer with a dilute aqueous base. A solution of 1M sodium bicarbonate (NaHCO3) or a dilute sodium carbonate (Na2CO3) solution is typically used.[7][8] The acidic starting material will be deprotonated to form a salt, which is soluble in the aqueous phase and can be separated.
Q5: My final product is an oil or fails to crystallize properly. What should I do?
A5: The presence of impurities, particularly benzyl alcohol, can often prevent crystallization.[5] Ensure all byproducts have been thoroughly removed using the appropriate acidic and basic washes as described above. If the product still fails to crystallize after solvent evaporation, you can try techniques such as trituration with a non-polar solvent like hexane (B92381) or petroleum ether, or purification via column chromatography.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous workup (emulsion formation or product partitioning into aqueous layers). 3. Premature deprotection of the Cbz group. | 1. Monitor reaction progress using TLC to ensure completion. 2. To break emulsions, add brine (saturated NaCl solution) during washes. To recover the product from the aqueous layer, perform back-extractions with the organic solvent. 3. Ensure reaction conditions are not overly acidic or basic for extended periods, which can cleave the Cbz group.[2] |
| Product Contaminated with Starting Materials | 1. Unreacted Benzylamine: Inefficient acidic wash. 2. Unreacted N-Cbz-glycine: Inefficient basic wash. | 1. Perform multiple washes with dilute HCl (e.g., 1M HCl) until the aqueous layer is no longer basic.[5][6] 2. Wash the organic solution with 1M NaHCO3 until CO2 evolution ceases.[7] |
| Oily or Gummy Product (Failure to Crystallize) | 1. Presence of benzyl alcohol. 2. Residual solvent. 3. Presence of other minor impurities. | 1. Wash the organic layer thoroughly with water and brine to remove benzyl alcohol.[9] 2. Dry the purified product under high vacuum to remove all traces of solvent. 3. Purify the material using flash column chromatography or attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[5] |
Data on Common Byproducts and Reagents
This table summarizes the physical properties of the target product and potential contaminants to aid in designing separation and purification strategies.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₁₇H₁₇NO₄ | 299.32 | 105-107 | - | Soluble in ethyl acetate, dichloromethane; Insoluble in water. |
| Benzyl Alcohol | C₇H₈O | 108.14 | -15 | 205 | Moderately soluble in water (4g/100mL); Miscible with organic solvents.[1] |
| Benzylamine | C₇H₉N | 107.15 | - | 185 | Soluble in water, ethanol, ether.[5] |
| N-Cbz-glycine | C₁₀H₁₁NO₄ | 209.20 | 119-120 | - | Soluble in aqueous base; Sparingly soluble in water; Soluble in ether.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is an example of the N-benzylation of N-Cbz-glycine.
-
Dissolution: Dissolve N-Cbz-glycine (1 equivalent) in a suitable solvent such as DMF or THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add a base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents), portion-wise. Allow the mixture to stir for 20-30 minutes.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water.
Protocol 2: Standard Purification by Liquid-Liquid Extraction
This protocol details the workup following the synthesis.
-
Dilution: Dilute the quenched reaction mixture with an organic solvent immiscible with water, such as ethyl acetate.[7]
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x volume of organic layer). This step removes basic impurities like unreacted benzylamine.[5][6] Collect and discard the aqueous layer.
-
Neutral Wash: Wash the organic layer with water (2 x volume), followed by a wash with brine (2 x volume) to remove water-soluble impurities and aid in layer separation.
-
Basic Wash: Wash the organic layer with 1M NaHCO₃ solution (2 x volume). This step removes acidic impurities like unreacted N-Cbz-glycine.[7][8]
-
Final Wash & Drying: Wash the organic layer one final time with brine. Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Visual Troubleshooting Workflow
The following diagram illustrates the decision-making process for purifying the crude product after the initial reaction quench.
Caption: Purification workflow for this compound.
References
- 1. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Describe a chemical procedure to separate a mixture of benzyl alcohol and.. [askfilo.com]
Technical Support Center: Preventing Racemization in N-Protected Amino Acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize or eliminate racemization during the coupling of N-protected amino acids, with a specific focus on analogs like N-Benzyl-N-Cbz-glycine where the principles of preventing racemization in adjacent chiral centers are critical.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction. This process leads to the formation of a mixture of D- and L-enantiomers from a single, pure enantiomer.[1] The incorporation of the incorrect stereoisomer (e.g., a D-amino acid instead of an L-amino acid) into a peptide sequence can significantly alter its three-dimensional structure, biological activity, and therapeutic efficacy.[1] While glycine (B1666218) itself is achiral, the principles discussed here are crucial for any chiral amino acid coupled adjacent to a residue like this compound.
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: There are two main pathways for racemization during peptide coupling:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism.[1][2] The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. The subsequent attack by the amine component on the now achiral oxazolone ring can produce both the desired peptide and its diastereomer.[1]
-
Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1] This enolate can then be protonated from either side, resulting in racemization. This pathway is less common but can be significant under strongly basic conditions.[1]
Q3: Which factors influence the extent of racemization?
A3: Several factors can influence the degree of racemization during peptide coupling:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical.[1][3]
-
Base: The strength and steric hindrance of the base used can significantly impact racemization.[1][3]
-
Solvent: The polarity of the solvent can affect the rate of racemization.[1]
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.[4][5]
-
Amino Acid Structure: Certain amino acids, such as histidine and cysteine, are particularly prone to racemization.[1][6][7]
Troubleshooting Guides
Issue: High levels of D-isomer detected in the final peptide.
This is a common issue that can often be resolved by systematically evaluating and optimizing the coupling conditions.
Troubleshooting Workflow for High Racemization Levels
Caption: A logical workflow for troubleshooting high racemization levels.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent and the use of racemization-suppressing additives are the first line of defense against racemization.
-
Carbodiimides (e.g., DCC, DIC, EDC): When using carbodiimides, the addition of a nucleophilic additive like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is essential.[1][2][8] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[1] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[2][3]
-
Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" as they form active esters in situ.[1][2] However, the choice of the incorporated additive (HOBt vs. HOAt) in their structure matters. For instance, HATU (containing HOAt) is generally superior to HBTU (containing HOBt) in suppressing racemization.[2] COMU is a highly efficient coupling reagent with a very low tendency for racemization.[1][2]
Step 2: Assess Base Selection and Concentration
The presence of a base is often necessary, but it can also promote racemization by facilitating the abstraction of the alpha-proton.[1][3]
-
Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.[1][2]
-
Impact on Racemization: The strength and steric hindrance of the base play a crucial role. Stronger, less hindered bases can increase the rate of racemization.[1][3]
-
Recommendation: If high levels of racemization are observed, consider switching to a weaker or more sterically hindered base like sym-collidine.[1][2][3]
Step 3: Analyze Solvent and Temperature Conditions
-
Solvents: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[1] While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common, consider exploring less polar alternatives for problematic couplings.[1][2]
-
Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of racemization.[4][5][7] Avoid prolonged reaction times at elevated temperatures.[7]
Step 4: Review Experimental Protocol
-
Activation Time: Minimize the time the carboxylic acid remains in its activated state before the amine component is introduced. In situ activation, where the coupling reagent is added to a mixture of the N-protected amino acid and the amine, is generally preferred.[4]
-
Reagent Purity: Ensure the purity of solvents and reagents, as impurities can sometimes contribute to side reactions.[7]
Data Presentation
Table 1: Comparison of Coupling Additives on Racemization
The following table summarizes the percentage of D-isomer formation for different additives during a model peptide coupling.
| Coupling Reagent | Additive | % D-Isomer Formation |
| DIC | HOBt | High |
| DIC | HOAt | Low |
| DIC | OxymaPure | Low |
Note: This is a representative table. Actual percentages can vary significantly depending on the specific amino acids, solvents, and other reaction conditions.
Table 2: Influence of Base on Racemization
| Base | Steric Hindrance | Basicity | Relative Racemization |
| Triethylamine (TEA) | Low | High | High |
| DIPEA | High | Moderate | Medium |
| NMM | Low | Moderate | Medium-Low |
| sym-Collidine | High | Low | Low |
Experimental Protocols
Protocol 1: General Procedure for Coupling with Minimized Racemization
-
Dissolve the N-protected amino acid (1.0 eq.) and the amine component (1.0 - 1.2 eq.) in a suitable solvent (e.g., DMF or DCM).
-
Add the racemization-suppressing additive (e.g., OxymaPure, 1.0 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., DIC, 1.0 eq.) to the cooled mixture.
-
If required, add a sterically hindered base (e.g., sym-collidine, 1.0 eq.).
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, proceed with the standard work-up and purification procedures.
Protocol 2: Analysis of Racemization by Chiral HPLC
-
Sample Preparation: Prepare a standard of the desired L-L dipeptide and, if possible, the L-D diastereomer. Dissolve a small amount of the crude reaction mixture in the mobile phase.
-
Chromatography: Inject the sample onto a chiral HPLC column (e.g., Chiralpak series).
-
Elution: Use an appropriate mobile phase, typically a mixture of hexane (B92381) and isopropanol, to separate the diastereomers.
-
Detection: Monitor the elution profile using a UV detector.
-
Quantification: The percentage of the undesired diastereomer can be calculated from the integrated peak areas.[1][4]
Mandatory Visualizations
Racemization Mechanisms
Caption: The two primary pathways for racemization during peptide coupling.
Decision Tree for Coupling Reagent Selection
Caption: A decision-making guide for selecting coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Large-Scale Synthesis of N-Benzyl-N-Cbz-glycine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of N-Benzyl-N-Cbz-glycine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, organized in a question-and-answer format.
Synthesis Step 1: N-Cbz Protection of Glycine (B1666218)
Question: My reaction to form N-Cbz-glycine has a very low or no yield. What are the common causes?
Answer:
A low or zero yield in the N-Cbz protection of glycine is a frequent issue, often stemming from the hydrolysis of the protecting agent, benzyl (B1604629) chloroformate (Cbz-Cl). The most critical factor is the method of addition of reagents.
Common Pitfalls and Solutions:
-
Simultaneous Addition of Cbz-Cl and Base: Adding benzyl chloroformate and a strong base (like sodium hydroxide) at the same time is a primary cause of failure. The base will rapidly hydrolyze the Cbz-Cl to benzyl alcohol and carbon dioxide, before it can react with the glycine.
-
Solution: A two-step addition is recommended. First, dissolve the glycine in an aqueous basic solution to deprotonate the amino group, forming the more nucleophilic glycinate (B8599266) anion. Then, slowly add the benzyl chloroformate to this solution while maintaining a low temperature (0-5 °C) to control the exothermic reaction.[1][2]
-
-
Incorrect pH: The pH of the reaction mixture is crucial. If the pH is too low, the glycine will be protonated and not sufficiently nucleophilic. If the pH is too high, the hydrolysis of Cbz-Cl is accelerated.
-
Solution: Maintain the pH of the reaction mixture between 9 and 10. This ensures the presence of the glycinate anion while minimizing the hydrolysis of the Cbz-Cl.
-
-
Use of a Weak Base: Sodium carbonate is generally not a strong enough base to efficiently deprotonate the ammonium (B1175870) group of glycine (pKa ~9.6), which exists as a zwitterion at neutral pH.[1]
-
Solution: Use a strong base like sodium hydroxide (B78521) to ensure complete formation of the glycinate anion.[1]
-
Question: During the work-up of my N-Cbz-glycine synthesis, I am getting an oily or gummy product instead of a crystalline solid. How can I resolve this?
Answer:
The formation of an oily or gummy product during work-up is a common issue in larger scale syntheses. This is often due to the presence of impurities or the product oiling out during precipitation.
Troubleshooting Work-up and Purification:
-
Acidification and Precipitation: When acidifying the aqueous layer to precipitate the N-Cbz-glycine, rapid pH change or temperature fluctuations can lead to the formation of an oil.
-
Solution: Cool the aqueous layer to 0-5 °C before slowly adding a strong acid (e.g., concentrated HCl) with vigorous stirring. Maintain the low temperature throughout the acidification process.[1]
-
-
Solvent Choice for Recrystallization: The choice of solvent is critical for obtaining a crystalline product.
-
Solution: A mixture of ethanol (B145695) and water is often effective for the recrystallization of N-Cbz-glycine. Chloroform has also been reported as a suitable recrystallization solvent.[3] It is advisable to perform small-scale solvent screening to find the optimal system for your specific impurity profile.
-
Synthesis Step 2: N-Benzylation of N-Cbz-glycine
Question: I am experiencing a low yield in the N-benzylation of N-Cbz-glycine to form this compound. What are the likely causes?
Answer:
Low yields in the N-benzylation step can be attributed to several factors, including the choice of base, solvent, and reaction conditions, as well as potential side reactions.
Optimizing the N-Benzylation Reaction:
-
Base Selection: The choice of base is critical for the deprotonation of the amide nitrogen of N-Cbz-glycine.
-
Solution: Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) is a common choice for this type of N-alkylation, as it irreversibly deprotonates the amide. Other bases such as potassium carbonate (K₂CO₃) can also be used, though they may require more forcing conditions.
-
-
Solvent Effects: The solvent plays a crucial role in the solubility of the reactants and the rate of the reaction.
-
Solution: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used for reactions involving sodium hydride. Ensure the solvent is completely dry, as any water will quench the NaH.
-
-
Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of byproducts.
-
Solution: The initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent alkylation with benzyl bromide or chloride can then be carried out at room temperature or with gentle heating. Optimization of the temperature profile may be necessary to maximize the yield.
-
-
Side Reactions: A potential side reaction is the O-alkylation of the carboxylate group if the starting material is not fully deprotonated at the nitrogen. Another possibility is over-alkylation if the starting glycine is not fully protected.
-
Solution: Ensure complete deprotonation of the amide nitrogen by using a sufficient excess of a strong base like NaH. Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that could lead to byproduct formation.
-
Frequently Asked Questions (FAQs)
What is the overall synthetic strategy for this compound?
The most common synthetic route involves a two-step process:
-
N-Cbz Protection of Glycine: Glycine is reacted with benzyl chloroformate (Cbz-Cl) under basic conditions to form N-Cbz-glycine.
-
N-Benzylation of N-Cbz-glycine: The resulting N-Cbz-glycine is then N-alkylated using a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a strong base to yield this compound.
What are the critical parameters to control during the large-scale synthesis?
-
Temperature Control: Both the N-Cbz protection and the N-benzylation steps can be exothermic. Proper temperature control is essential to prevent side reactions and ensure safety, especially on a large scale.
-
Reagent Addition Rate: The slow and controlled addition of reactive reagents like benzyl chloroformate and strong bases is crucial to maintain temperature and minimize side reactions.
-
Inert Atmosphere: For the N-benzylation step using a moisture-sensitive base like sodium hydride, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent quenching of the base.
-
Purity of Starting Materials: The purity of glycine, benzyl chloroformate, and benzyl halides will directly impact the purity of the final product and the ease of purification.
What are the recommended purification methods for this compound?
The final product is typically an oil, which can be purified by column chromatography on silica (B1680970) gel.
What analytical methods are suitable for monitoring the reaction and assessing the purity of the final product?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of both reaction steps.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining the purity of the final product and identifying any impurities. A reversed-phase C18 column with a gradient of acetonitrile (B52724) and water is a common setup.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and identifying any byproducts.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the desired product.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Cbz Protection of Glycine
| Parameter | Condition A | Condition B | Rationale |
| Base | Sodium Hydroxide | Sodium Carbonate | NaOH is a stronger base, ensuring complete deprotonation of glycine.[1] |
| pH | 9-10 | 8-9 | Optimal pH for nucleophilicity of glycine and stability of Cbz-Cl. |
| Temperature | 0-5 °C | Room Temperature | Lower temperature controls the exothermic reaction and minimizes hydrolysis of Cbz-Cl. |
| Reagent Addition | Sequential | Simultaneous | Sequential addition prevents the rapid hydrolysis of Cbz-Cl by the base.[1][2] |
| Typical Yield | >85% | Variable, often low | Optimized conditions lead to higher and more consistent yields. |
Table 2: Troubleshooting Guide for Low Yield in N-Benzylation
| Observation | Potential Cause | Recommended Solution |
| Low conversion of N-Cbz-glycine | Insufficient deprotonation | Use a stronger base like sodium hydride in an anhydrous solvent. |
| Low reaction temperature | Gradually increase the reaction temperature after the initial deprotonation. | |
| Inactive alkylating agent | Use a more reactive benzyl halide, such as benzyl bromide over benzyl chloride. | |
| Formation of multiple products | O-alkylation or other side reactions | Ensure complete N-deprotonation before adding the benzyl halide. Monitor the reaction closely and avoid prolonged reaction times. |
| Impure starting materials | Use high-purity N-Cbz-glycine and benzyl halide. |
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-glycine
-
Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnels, dissolve glycine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0 eq) at room temperature.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution while maintaining the temperature below 5 °C and the pH between 9 and 10. The pH can be maintained by the simultaneous dropwise addition of a 4 M aqueous sodium hydroxide solution.
-
Reaction: Stir the mixture vigorously at 0-5 °C for 1-2 hours after the addition is complete.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Cool the aqueous layer in an ice-water bath and acidify to pH 2 with concentrated hydrochloric acid with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure N-Cbz-glycine as a white crystalline solid.
Protocol 2: Synthesis of this compound
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Add N-Cbz-glycine (1.0 eq) to the DMF. Cool the solution to 0 °C in an ice-water bath and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as an oil.
Visualizations
References
- 1. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. ruifuchem.com [ruifuchem.com]
Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzyl-N-Cbz-glycine. The focus is on identifying impurities using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in a sample of this compound?
A1: Potential impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities include:
-
Starting Materials: Unreacted glycine (B1666218) and N-benzylglycine.
-
Reagents: Benzyl (B1604629) chloroformate.
-
Side-Reaction Byproducts: Benzyl alcohol (from the hydrolysis of benzyl chloroformate), and dibenzyl carbonate (from the reaction of benzyl chloroformate with benzyl alcohol).
-
Degradation Products: Hydrolysis of the amide or carbamate (B1207046) bonds can occur under certain conditions.
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: To identify an unknown peak, you can employ several strategies:
-
Spiking: Co-inject your sample with a small amount of a suspected impurity standard. If the peak area of the unknown peak increases, it is likely that impurity.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the compound associated with the unknown peak, which is a critical piece of information for its identification.
-
Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak as it elutes from the HPLC and analyze it by NMR to determine its structure.
Q3: My NMR spectrum shows extra signals. What could they be?
A3: Extra signals in the NMR spectrum indicate the presence of impurities. By comparing the chemical shifts of these extra signals with the known spectra of potential impurities, you can often identify the contaminants. Refer to the NMR data provided in the troubleshooting guides for chemical shifts of common impurities. Pay close attention to the aromatic region, the methylene (B1212753) protons of the benzyl groups, and the glycine methylene protons.
Q4: What is a typical purity specification for this compound?
A4: For research purposes, a purity of >98% is often considered acceptable. However, for pharmaceutical applications, much stricter purity requirements would be in place, often requiring purity levels of >99.5% and stringent limits on specific impurities.
Troubleshooting Guides
HPLC Analysis Issues
Issue 1: Poor separation of the main peak from impurity peaks.
-
Possible Cause: The mobile phase composition is not optimal for separating compounds with similar polarities.
-
Troubleshooting Steps:
-
Adjust the Gradient: If using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Modify the Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase with a small amount of an acid like formic acid or trifluoroacetic acid can change the ionization state of acidic or basic impurities, thereby altering their retention times.
-
Issue 2: The main peak is broad or tailing.
-
Possible Cause 1: Secondary interactions between the analyte and the stationary phase, often due to free silanol (B1196071) groups on the silica-based column.
-
Troubleshooting Steps:
-
Add a Competitive Amine: For basic compounds, adding a small amount of a competitive amine like triethylamine (B128534) (TEA) to the mobile phase can reduce tailing.
-
Lower the Mobile Phase pH: For acidic compounds, ensuring the mobile phase pH is well below the pKa of the compound will keep it in its neutral form and can reduce tailing.
-
-
Possible Cause 2: Column overload.
-
Troubleshooting Steps:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Dilute the Sample: Prepare a more dilute sample for injection.
-
NMR Analysis Issues
Issue 1: Difficulty in distinguishing impurity signals from the main compound's signals.
-
Possible Cause: Overlapping signals, especially in the aromatic region.
-
Troubleshooting Steps:
-
Use a Higher Field NMR Spectrometer: A higher field strength (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion and can resolve overlapping multiplets.
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify which protons are coupled to each other and which protons are attached to which carbons, aiding in the assignment of signals to specific molecules.
-
Issue 2: Water signal obscuring part of the spectrum.
-
Possible Cause: The sample was not properly dried, or the deuterated solvent has absorbed moisture.
-
Troubleshooting Steps:
-
Solvent Suppression Techniques: Most modern NMR spectrometers have pulse programs designed to suppress the water signal.
-
Dry the Sample: Ensure your sample is thoroughly dried under high vacuum before dissolving it in the NMR solvent.
-
Use a Fresh Ampoule of Deuterated Solvent: Use a new, sealed ampoule of deuterated solvent to minimize water content.
-
Quantitative Data Summary
| Compound | Typical Purity Level | Common Impurity Limits |
| This compound | >98% (Research Grade) | Individual impurities <0.5% |
| >99.5% (Pharmaceutical Grade) | Individual impurities <0.1% |
Experimental Protocols
Protocol 1: HPLC Purity Method for this compound
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard with a known chemical shift, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative amounts of the main compound and any identified impurities.
Impurity Identification Data
Table 1: Estimated HPLC Retention Times (Relative to this compound)
| Compound | Estimated Relative Retention Time (RRT) | Notes |
| Glycine | Very early eluting | Highly polar, will have very low retention on a C18 column. |
| Benzyl Alcohol | ~0.4 - 0.6 | Less polar than glycine, but more polar than the main compound. |
| N-Benzylglycine | ~0.7 - 0.9 | More polar than the final product. |
| This compound | 1.00 | Main Compound |
| Benzyl Chloroformate | ~1.1 - 1.3 | Slightly less polar than the main compound. |
| Dibenzyl Carbonate | ~1.4 - 1.6 | The least polar of the common impurities. |
Note: These are estimated RRTs and can vary depending on the exact HPLC conditions and column used.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Identification of Impurities
| Compound | Key ¹H NMR Signals (in CDCl₃) | Key ¹H NMR Signals (in DMSO-d₆) |
| This compound | ~7.3 (m, 10H, Ar-H), ~5.1 (s, 2H, Cbz-CH₂), ~4.6 (s, 2H, Bn-CH₂), ~4.0 (s, 2H, Gly-CH₂) | ~7.3 (m, 10H, Ar-H), ~5.1 (s, 2H, Cbz-CH₂), ~4.5 (s, 2H, Bn-CH₂), ~3.9 (s, 2H, Gly-CH₂) |
| Glycine | - | ~3.1 (s, 2H, Gly-CH₂) |
| Benzyl Alcohol | ~7.3 (m, 5H, Ar-H), ~4.6 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) | ~7.3 (m, 5H, Ar-H), ~4.4 (d, 2H, CH₂), ~5.1 (t, 1H, OH) |
| Benzyl Chloroformate | ~7.4 (m, 5H, Ar-H), ~5.2 (s, 2H, CH₂) | ~7.4 (m, 5H, Ar-H), ~5.3 (s, 2H, CH₂) |
| Dibenzyl Carbonate | ~7.3 (m, 10H, Ar-H), ~5.2 (s, 4H, CH₂) | ~7.4 (m, 10H, Ar-H), ~5.2 (s, 4H, CH₂) |
| N-Benzylglycine | ~7.3 (m, 5H, Ar-H), ~3.8 (s, 2H, Bn-CH₂), ~3.2 (s, 2H, Gly-CH₂) | ~7.3 (m, 5H, Ar-H), ~3.7 (s, 2H, Bn-CH₂), ~3.1 (s, 2H, Gly-CH₂) |
Note: Chemical shifts can vary slightly depending on the concentration and the exact solvent batch.
Visualizations
Caption: Workflow for the identification of impurities in this compound.
Caption: Potential sources of impurities in the synthesis of this compound.
Validation & Comparative
A Comparative Guide to N-Benzyl-N-Cbz-glycine and Fmoc-N-benzylglycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, particularly for the creation of peptidomimetics and peptoids, the choice of protecting group strategy is paramount to achieving high yields and purity. N-substituted amino acids, such as N-benzylglycine, introduce steric hindrance that can complicate standard synthesis protocols. This guide provides an objective comparison of two commonly used protected forms of N-benzylglycine: N-Benzyl-N-Cbz-glycine and Fmoc-N-benzylglycine. The comparison is based on their performance in solid-phase peptide synthesis (SPPS), supported by established chemical principles and experimental data from the literature.
At a Glance: Key Differences and Strategic Choices
The primary distinction between this compound and Fmoc-N-benzylglycine lies in their Nα-protecting groups: the Carboxybenzyl (Cbz or Z) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group, respectively. This dictates the overall synthetic strategy, particularly the deprotection conditions, and has significant implications for orthogonality, side reactions, and the synthesis of complex peptides.
| Feature | This compound | Fmoc-N-benzylglycine |
| Nα-Protecting Group | Carboxybenzyl (Cbz, Z) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Base-mediated (e.g., 20% piperidine (B6355638) in DMF) |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu) but not to other benzyl-based protecting groups. | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[1] |
| Primary Application | Solution-phase synthesis, synthesis of protected peptide fragments. Less common in standard SPPS due to harsh deprotection.[2] | Gold standard for solid-phase peptide synthesis (SPPS).[1] |
| Key Advantages | Robust, stable to a wide range of acidic and basic conditions. | Mild, base-labile deprotection compatible with acid-sensitive linkers and side-chain protecting groups. Amenable to automation.[3] |
| Potential Drawbacks | Harsh deprotection conditions (hydrogenolysis) are not compatible with many functional groups (e.g., Cys, Met) and are difficult to perform on a solid support. | Potential for side reactions like diketopiperazine formation and racemization, especially with sterically hindered residues.[4][5] |
Performance in Peptide Synthesis: A Comparative Analysis
Coupling Efficiency
The steric bulk of the N-benzyl group presents a significant challenge to coupling efficiency, regardless of the Nα-protecting group.[6][7] To achieve high coupling yields, more potent activating reagents and longer reaction times are often necessary.
| Parameter | This compound (in Solution Phase) | Fmoc-N-benzylglycine (in SPPS) |
| Typical Coupling Reagents | DCC/HOBt, HBTU, HATU | HBTU, HATU, COMU, PyBOP[8] |
| Expected Coupling Yield | Generally high in solution phase with optimized conditions. | Can be variable. May require double coupling or extended reaction times to approach >99%. |
| Factors Affecting Yield | Steric hindrance from the N-benzyl group. | Steric hindrance, peptide aggregation on the solid support. |
Deprotection Efficiency and Side Reactions
The deprotection step is where the fundamental differences between the two compounds become most apparent.
This compound:
The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or strong acidic conditions (e.g., HBr in acetic acid).[9] While effective, these conditions are generally harsh and not well-suited for standard solid-phase peptide synthesis.
-
Hydrogenolysis: This method is highly efficient but incompatible with sulfur-containing amino acids (Cysteine, Methionine) and certain other functional groups. The process is also difficult to carry out in the context of a solid-phase resin.
-
Acidolysis: Strong acids can lead to the cleavage of acid-labile side-chain protecting groups and the peptide from the resin, compromising the synthetic strategy.
Fmoc-N-benzylglycine:
The Fmoc group is removed under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1] This method is the cornerstone of modern SPPS due to its mildness and orthogonality to acid-labile side-chain protecting groups. However, with sterically hindered N-substituted amino acids like N-benzylglycine, challenges can arise.
-
Incomplete Deprotection: The steric bulk around the nitrogen can hinder the access of the piperidine base to the Fmoc group, potentially leading to incomplete deprotection. This results in deletion sequences where one or more amino acids are missing from the final peptide.[10]
-
Diketopiperazine (DKP) Formation: During the synthesis of a dipeptide on the resin, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide (diketopiperazine) and termination of the peptide chain. This is particularly problematic for sequences containing proline or other N-substituted amino acids at the C-terminus.
-
Racemization: The α-carbon of N-benzylglycine is achiral. However, for other N-substituted amino acids with a chiral center, the basic conditions of Fmoc deprotection can increase the risk of epimerization.[11]
| Parameter | This compound | Fmoc-N-benzylglycine |
| Deprotection Method | Catalytic Hydrogenolysis | 20% Piperidine in DMF |
| Efficiency | High | Generally high, but can be sluggish due to steric hindrance. |
| Common Side Reactions | Side-chain reduction (with hydrogenolysis). | Diketopiperazine formation, incomplete deprotection. |
| Compatibility | Limited compatibility with other functional groups and SPPS. | Highly compatible with standard SPPS and a wide range of functional groups. |
Experimental Protocols
Synthesis of a Tripeptide using Fmoc-N-benzylglycine (SPPS)
This protocol describes the manual solid-phase synthesis of a model tripeptide, Ac-Ala-N-benzyl-Gly-Leu-NH₂, on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.6 mmol/g loading)
-
Fmoc-Leu-OH
-
Fmoc-N-benzylglycine
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a fritted syringe.
-
Fmoc Deprotection (First Amino Acid): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Leu-OH):
-
In a separate vial, dissolve Fmoc-Leu-OH (4 eq.), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.
-
Second Amino Acid Coupling (Fmoc-N-benzylglycine):
-
Due to steric hindrance, pre-activate Fmoc-N-benzylglycine (4 eq.) with DIC (4 eq.) and OxymaPure® (4 eq.) in DMF for 10 minutes.
-
Add the activated amino acid to the resin and shake for 4 hours. A second coupling may be necessary for higher yields.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 4.
-
Third Amino Acid Coupling (Fmoc-Ala-OH): Repeat step 3 with Fmoc-Ala-OH.
-
Final Fmoc Deprotection: Repeat step 4.
-
N-terminal Acetylation (Capping): Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash thoroughly with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2 hours. Collect the filtrate and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Synthesis of a Dipeptide using this compound (Solution Phase)
This protocol describes the solution-phase synthesis of Cbz-N-benzyl-Gly-Leu-OMe.
Materials:
-
This compound
-
H-Leu-OMe·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous NaHCO₃
-
1N HCl
-
Brine
Procedure:
-
Neutralization of Amino Acid Ester: Dissolve H-Leu-OMe·HCl (1.1 eq.) in DCM and cool to 0°C. Add NMM (1.1 eq.) and stir for 15 minutes.
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1 eq.) and HOBt (1.2 eq.) in DCM.
-
Add the neutralized leucine (B10760876) methyl ester solution to this flask.
-
Add a solution of DCC (1.1 eq.) in DCM dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.
Visualizing the Workflow and Chemical Transformations
To further clarify the processes described, the following diagrams illustrate the key workflows and chemical reactions.
Conclusion and Recommendations
The choice between this compound and Fmoc-N-benzylglycine is fundamentally a choice between synthetic strategies.
-
Fmoc-N-benzylglycine is the superior choice for solid-phase peptide synthesis . Its compatibility with the mild, base-labile deprotection conditions of the Fmoc/tBu strategy makes it amenable to both manual and automated SPPS. Researchers using this derivative should be mindful of the potential for slower coupling and deprotection steps due to steric hindrance and may need to optimize their protocols accordingly, for instance, by employing double coupling or stronger activation reagents.
-
This compound is better suited for solution-phase synthesis , particularly for the preparation of di- or tri-peptide fragments that can be later used in fragment condensation. The robustness of the Cbz group allows for a wider range of chemical manipulations on other parts of the molecule without premature deprotection. However, its use in SPPS is limited due to the harsh deprotection conditions required.
For drug development professionals and scientists working on the synthesis of complex peptides or peptoids, the Fmoc strategy using Fmoc-N-benzylglycine offers a more versatile and practical approach for the majority of applications. Careful monitoring of coupling and deprotection steps is crucial to ensure the synthesis of the desired product in high purity and yield.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme.de [thieme.de]
- 8. pnas.org [pnas.org]
- 9. thalesnano.com [thalesnano.com]
- 10. benchchem.com [benchchem.com]
- 11. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is fundamental to achieving high yields and purity. N-benzylglycine, a key building block in the synthesis of peptidomimetics and other pharmacologically active compounds, possesses a secondary amine that requires temporary protection to prevent unwanted side reactions. This guide provides a comprehensive comparison of three of the most ubiquitous amine protecting groups—Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—as applied to N-benzylglycine. The analysis is supported by established experimental protocols and comparative data to assist researchers in making informed decisions for their synthetic strategies.
The primary distinction between these protecting groups lies in their lability under different chemical conditions, which forms the basis of orthogonal synthesis.[1][2] Orthogonality is the selective removal of one protecting group in the presence of others, a crucial concept for multi-step synthesis.[1][3] Cbz is typically removed by catalytic hydrogenolysis, Boc is labile to acid, and Fmoc is removed under basic conditions.[2][4]
Comparative Overview of Protecting Groups
The selection of an appropriate protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups present in the molecule and the desired deprotection method. The following table summarizes the key characteristics of Cbz, Boc, and Fmoc.
| Feature | Carboxybenzyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Hydrogenolysis | Acid-Labile | Base-Labile |
| Typical Deprotection | H₂, Pd/C; Transfer Hydrogenation[5] | Trifluoroacetic Acid (TFA); HCl in Dioxane[2][6] | 20-50% Piperidine in DMF[7][8] |
| Stability | Stable to mild acid and base[2][9] | Stable to base and hydrogenolysis[2] | Stable to acid and hydrogenolysis[10] |
| Key Advantages | Robust; stable to a wide range of non-reductive conditions; product often crystalline.[11] | Milder final cleavage than Boc/Bzl strategy in SPPS; compatible with automation.[3][4] | Mild deprotection preserves acid-sensitive functionalities; orthogonal to Boc and Cbz.[3][4] |
| Potential Limitations | Incompatible with reducible groups (e.g., alkenes, alkynes, nitro groups); catalyst poisoning can be an issue.[5] | Requires strong acid for cleavage, which can degrade sensitive substrates.[2][12] | The dibenzofulvene byproduct can form adducts; aggregation can be an issue in SPPS.[8][13] |
Experimental Protocols
The following sections provide generalized yet detailed protocols for the protection of N-benzylglycine with Cbz, Boc, and Fmoc, and their subsequent deprotection.
Protection of N-benzylglycine
The introduction of these carbamate-based protecting groups typically involves the reaction of N-benzylglycine with an activated form of the protecting group, such as a chloroformate or dicarbonate, under basic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. peptide.com [peptide.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Benzyl-N-Cbz-glycine
For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. N-Benzyl-N-Cbz-glycine, a protected amino acid derivative, is a critical building block in the synthesis of peptides and other pharmacologically active molecules. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A reversed-phase HPLC method is typically employed for the analysis of such N-protected amino acids.[1]
A standard reversed-phase HPLC method was developed for the purity determination of this compound. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution profile.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 30% B to 80% B over 20 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.
Caption: Workflow for this compound purity analysis by HPLC.
Alternative Analytical Methods
While HPLC is the preferred method, other techniques can provide valuable, albeit often less quantitative, information regarding the purity of this compound.
TLC is a simple, rapid, and cost-effective method for the qualitative assessment of purity and for monitoring the progress of chemical reactions.
-
Plate: Silica gel 60 F254.[2]
-
Mobile Phase: Ethyl acetate/Hexane (1:1).[2]
-
Sample Application: Spot a dilute solution of this compound in dichloromethane (B109758) onto the TLC plate.[2]
-
Development: Develop the plate in a sealed chamber saturated with the mobile phase.
-
Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate).
¹H and ¹³C NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities if they are present at sufficient levels (typically >1%).[1]
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum and integrate the signals corresponding to the product and any identifiable impurities.
Comparison of Analytical Methods
| Feature | HPLC | TLC | ¹H NMR |
| Principle | Differential partitioning between stationary and mobile phases | Adsorption chromatography | Nuclear magnetic resonance |
| Resolution | High | Low to Moderate | Moderate |
| Sensitivity | High (ng to pg) | Low (µg to ng) | Low (mg to µg) |
| Quantification | Excellent | Semi-quantitative at best | Good for major components |
| Throughput | Moderate | High | Low |
| Cost | High | Low | High |
| Primary Use | Quantitative purity determination, impurity profiling | Reaction monitoring, qualitative purity check | Structural elucidation, confirmation of identity |
Data Presentation: Purity Assessment of this compound Batches
The following table summarizes hypothetical purity data for three different batches of this compound, as determined by the HPLC method described above. This illustrates how data can be presented for easy comparison.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) | Comments |
| Reference Standard | 12.5 | 99.9 | >99.9 | Single, sharp peak indicating high purity. |
| Synthesized Batch A | 12.5 | 98.2 | 98.2 | Main peak corresponds to the standard. Minor impurity peaks detected at 8.1 min and 10.3 min. |
| Synthesized Batch B | 12.6 | 95.5 | 95.5 | Main peak corresponds to the standard. Significant impurity peak observed at 9.2 min. |
| Impurity 1 | 8.1 | 0.8 | - | Unidentified impurity. |
| Impurity 2 | 10.3 | 1.0 | - | Unidentified impurity. |
| Impurity 3 | 9.2 | 4.5 | - | Corresponds to a known starting material. |
Decision Guide for Method Selection
Caption: Decision guide for selecting an analytical method.
References
Comparative study of different deprotection methods for the N-Cbz group
The Carboxybenzyl (Cbz or Z) group is a cornerstone in amine protection strategy, particularly in peptide synthesis and complex molecule construction, owing to its general stability across a range of reaction conditions. However, its effective and selective removal is a critical step that often dictates the success of a synthetic route. This guide provides a comparative analysis of the most common and recently developed methods for N-Cbz deprotection, offering experimental data to aid researchers in selecting the optimal strategy for their specific needs.
Methodological Overview
The primary strategies for the cleavage of the N-Cbz group involve reductive and acidic conditions. Catalytic hydrogenation stands as the classic and often preferred method due to its clean byproducts. However, the substrate's functional group tolerance often necessitates alternative approaches. Acid-catalyzed cleavage provides a common alternative, though it can be harsh. More recently, milder Lewis acid-mediated and nucleophilic deprotection methods have emerged, offering greater chemoselectivity.
Comparative Performance Data
The choice of deprotection method is contingent on the substrate's functional group tolerance, the desired reaction conditions, and scalability. The following tables summarize quantitative data for N-Cbz deprotection using various methods.
Table 1: Comparison of N-Cbz Deprotection Methods
| Method | Reagents | Typical Solvents | Temperature (°C) | General Reaction Time | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, Raney Ni | Methanol (B129727), Ethanol, Ethyl Acetate | Room Temperature | 1 - 24 h | Clean reaction, high yields, easily removable byproducts (toluene and CO₂).[1] | Flammable H₂ gas, potential for catalyst poisoning, intolerance of reducible functional groups.[1] |
| Transfer Hydrogenation | Ammonium (B1175870) formate (B1220265), Cyclohexene, Formic acid, Pd/C | Methanol, Ethanol | Reflux | 10 min - 4 h | Safer alternative to H₂ gas, rapid reactions.[2] | May require elevated temperatures. |
| Acid-Catalyzed Cleavage | HBr in Acetic Acid, TMSI | Acetic Acid, Dichloromethane | Room Temperature | 30 min - 4 h | Effective when hydrogenation is not feasible.[3] | Harsh conditions, potential for side reactions, can affect acid-labile groups.[3] |
| Lewis Acid-Mediated | AlCl₃ in HFIP | HFIP | Room Temperature | 2 - 16 h | Mild conditions, high chemoselectivity, tolerates reducible groups and other protecting groups.[4][5] | Requires stoichiometric Lewis acid, HFIP is a specialty solvent.[4] |
Table 2: Substrate Scope and Yields for Selected N-Cbz Deprotection Methods
| Substrate Example | Method | Reagents & Conditions | Yield (%) | Reference |
| N-Cbz-aniline | Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH, RT, 5 min | 98 | [6] |
| N-Cbz-dioctylamine | Catalytic Hydrogenation | 10% Pd/C, 10% Nb₂O₅/C, H₂ (balloon), MeOH, RT, 60 min | >99 | [7] |
| N-Cbz-β-phenylethylamine | Transfer Hydrogenation | 10% Pd/C, Ammonium formate, Methanol, Reflux, 10 min | 90 | [2] |
| N-Cbz-piperidine | Transfer Hydrogenation | 10% Pd/C, Ammonium formate, Methanol, Reflux, 10 min | 92 | [2] |
| N-Cbz-3-Iodo-L-tyrosine | Lewis Acid-Mediated | AlCl₃ (2.0 eq), HFIP, RT, 2 h | ~95 | |
| N-Cbz protected ester | Lewis Acid-Mediated | AlCl₃ (3 eq), HFIP, RT, 2-16 h | 94 | [4] |
Functional Group Compatibility
A critical factor in selecting a deprotection method is the presence of other functional groups in the molecule.
-
Catalytic Hydrogenation: This method is incompatible with other reducible functional groups such as alkenes, alkynes, nitro groups, and some benzyl (B1604629) ethers.[1] However, the use of catalyst poisons like pyridine (B92270) can sometimes allow for selective deprotection in the presence of sensitive groups.[8]
-
Acid-Catalyzed Cleavage (HBr/AcOH): This method is not suitable for substrates containing acid-labile protecting groups like Boc or trityl groups.
-
Lewis Acid-Mediated (AlCl₃/HFIP): This method demonstrates excellent functional group tolerance, including nitro groups, nitriles, halogens, and double bonds.[4] It also shows orthogonality with other protecting groups like N/O-Bn, N-Fmoc, and N-Alloc, but not N-Boc.[4][5]
Experimental Protocols
1. Catalytic Hydrogenation using Pd/C and H₂
-
Procedure: To a solution of the N-Cbz protected amine (1.0 mmol) in methanol (20 mL), 10% Pd/C (10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure or 1 atm). The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC, typically 1-24 hours). Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected amine.[3]
2. Transfer Hydrogenation using Pd/C and Ammonium Formate
-
Procedure: To a stirred suspension of the N-Cbz protected amine (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL), anhydrous ammonium formate (15 mmol) is added in a single portion under a nitrogen atmosphere. The reaction mixture is stirred at reflux temperature and monitored by TLC. After completion, the catalyst is removed by filtration through a Celite pad, which is then washed with chloroform. The combined organic filtrate is evaporated under reduced pressure to afford the desired amine.[2]
3. Acid-Catalyzed Cleavage using HBr in Acetic Acid
-
Procedure: The N-Cbz protected compound is dissolved in a 33% solution of HBr in acetic acid. The reaction mixture is stirred at room temperature for 30 minutes to 2 hours, with progress monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether) to remove byproducts. The aqueous layer is then basified with a suitable base (e.g., NaOH or NaHCO₃) and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to give the deprotected amine.
4. Lewis Acid-Mediated Deprotection using AlCl₃ in HFIP
-
Procedure: To a solution of the N-Cbz-protected amine (1 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (4 mL), aluminum chloride (AlCl₃) (3 equiv) is added at room temperature. The reaction mixture is stirred at the same temperature for 2 to 16 hours. After completion of the reaction, as monitored by TLC, the mixture is diluted with CH₂Cl₂ (20 mL). The resulting solution is carefully quenched with water or a basic solution, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the deprotected amine.[4]
Visualization of Deprotection Strategy Selection
The following diagram illustrates a logical workflow for selecting an appropriate N-Cbz deprotection method based on the substrate's characteristics.
Caption: Workflow for selecting an N-Cbz deprotection method.
Conclusion
The deprotection of the N-Cbz group is a well-established transformation with a variety of reliable methods. While catalytic hydrogenation remains a primary choice for its efficiency and clean nature, the presence of sensitive functional groups often necessitates alternative strategies. Transfer hydrogenation offers a safer reductive approach. Acid-catalyzed cleavage is a powerful option when reductive methods are unsuitable. The development of milder, more chemoselective methods, such as the AlCl₃/HFIP system, has significantly expanded the toolkit for chemists, allowing for the deprotection of the N-Cbz group in complex molecular architectures with excellent functional group tolerance. The selection of the most appropriate method should be based on a careful analysis of the substrate, considering all present functional groups and the desired reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Orthogonality of the Cbz Protecting Group in Complex Peptide Synthesis: A Comparative Guide
In the intricate landscape of complex peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The Carboxybenzyl (Cbz or Z) group, a stalwart in peptide chemistry, offers a unique set of properties that render it a valuable tool, particularly when orthogonality with other common protecting groups is required. This guide provides an objective comparison of the Cbz group's performance against the more contemporary tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The principle of orthogonality in peptide synthesis lies in the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.[1] This precise control is crucial for the synthesis of modified peptides, including those with branches or cyclic structures. The primary distinction between Cbz, Boc, and Fmoc lies in their lability: Cbz is typically removed by hydrogenolysis, Boc by acid, and Fmoc by base.[2] This fundamental difference forms the basis of their orthogonal nature.
Comparative Performance of Protecting Groups
The choice of an α-amino protecting group dictates the overall synthetic strategy. The following table summarizes the key characteristics and performance of the Cbz, Boc, and Fmoc groups.
| Feature | Carboxybenzyl (Cbz) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Cleavage Conditions | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Base (e.g., 20% Piperidine (B6355638) in DMF) |
| Orthogonality to Boc | High | - | High |
| Orthogonality to Fmoc | High | High | - |
| Stability to Acid | High (Stable to TFA used for Boc deprotection) | Low (Labile to TFA) | High |
| Stability to Base | High (Stable to piperidine used for Fmoc deprotection) | High | Low (Labile to piperidine) |
| Common Side Reactions | Catalyst poisoning (by sulfur-containing residues), premature deprotection with some catalysts, requires solution-phase synthesis for deprotection.[2] | Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Met), requires strong acids for final cleavage.[2] | Aspartimide formation, diketopiperazine formation at the dipeptide stage, racemization.[2] |
| Typical Application | Solution-phase synthesis, fragment condensation, protection of side chains (e.g., Lysine). | Solid-Phase Peptide Synthesis (SPPS), particularly for peptides with base-sensitive modifications. | Dominant strategy in modern Solid-Phase Peptide Synthesis (SPPS). |
Experimental Protocols
Detailed methodologies for the selective deprotection of each group are crucial for successful peptide synthesis.
Cbz Group Deprotection (Hydrogenolysis)
This protocol outlines the removal of a Cbz group from a protected peptide in solution.
Materials:
-
Cbz-protected peptide
-
Solvent (e.g., Methanol, Ethanol, Dichloromethane)
-
Palladium on activated carbon (Pd/C, 10 wt. %)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the Cbz-protected peptide in a suitable solvent in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Purge the flask with an inert gas to remove air.
-
Introduce hydrogen gas into the flask and maintain a positive pressure (e.g., with a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Deprotection is often complete within 1-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
Boc Group Deprotection (Acidolysis)
This protocol describes the deprotection of a Boc group on a solid-phase resin.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Deprotection solution: 50% (v/v) TFA in DCM
-
Neutralization solution: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM
Procedure:
-
Swell the Boc-protected peptide-resin in DCM in a reaction vessel for at least 30 minutes.
-
Drain the DCM.
-
Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 20-30 minutes at room temperature.[2]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times).
-
Neutralize the resin by washing with the neutralization solution (10% DIEA in DCM) for 5-10 minutes.
-
Wash the resin again with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.
Fmoc Group Deprotection (Base Treatment)
This protocol outlines the deprotection of an Fmoc group on a solid-phase resin.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel for at least 30 minutes.
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 5-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Visualizing Orthogonal Protection Strategies
The following diagrams illustrate the core concepts of protecting group orthogonality and their application in peptide synthesis.
Caption: Orthogonal deprotection strategies for Cbz, Boc, and Fmoc groups.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Chemical structures of Cbz, Boc, and Fmoc protecting groups.
Conclusion
The Carboxybenzyl (Cbz) protecting group remains a highly relevant and valuable tool in the synthesis of complex peptides, primarily due to its robust orthogonality with the widely used Boc and Fmoc groups. Its stability to both acidic and basic conditions allows for the selective deprotection of Boc and Fmoc groups, respectively, without affecting the Cbz-protected amine. While not as amenable to automated solid-phase synthesis as Fmoc and Boc, the Cbz group's utility in solution-phase strategies, fragment condensation, and as a stable side-chain protecting group ensures its continued importance in the peptide chemist's toolbox. A thorough understanding of the distinct advantages and limitations of each protecting group strategy is essential for the rational design and successful execution of complex peptide synthesis projects.
References
Validation of N-Benzyl-N-Cbz-glycine Synthesis: A Comparative Spectral Analysis
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized molecule's identity is paramount. This guide provides a comparative analysis of the synthetic validation of N-Benzyl-N-Cbz-glycine, a key intermediate in peptide synthesis and medicinal chemistry. We present a detailed experimental protocol for its synthesis and contrast its expected spectral data with a common alternative, N-Benzyl-N-Boc-glycine.
The protection of the secondary amine in N-benzylglycine is a critical step in its utilization as a building block. The choice of the protecting group can significantly influence the reaction conditions, purification strategy, and overall yield. Here, we focus on the widely used Carboxybenzyl (Cbz) protecting group and provide a framework for its successful synthesis and rigorous spectral validation.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures for the N-protection of secondary amino acids.
Materials: N-Benzylglycine hydrochloride, Benzyl (B1604629) chloroformate (Cbz-Cl), Sodium hydroxide (B78521) (NaOH), Diethyl ether, Hydrochloric acid (HCl), Anhydrous magnesium sulfate, Dichloromethane (B109758) (DCM), Hexanes.
Procedure:
-
N-Benzylglycine hydrochloride is dissolved in a 2 M aqueous solution of sodium hydroxide at 0-5 °C with stirring.
-
Benzyl chloroformate is added dropwise to the solution while maintaining the temperature below 5 °C. The pH of the reaction mixture is kept alkaline (pH 8-9) by the concurrent addition of 2 M sodium hydroxide.
-
The reaction mixture is stirred at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
The aqueous layer is washed with diethyl ether to remove any unreacted benzyl chloroformate.
-
The aqueous layer is then acidified to pH 2-3 with 1 M hydrochloric acid, resulting in the precipitation of the product.
-
The precipitate is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound as an oil or a low-melting solid.[1]
Synthesis of N-Benzyl-N-Boc-glycine (Alternative)
For comparative purposes, the synthesis of the tert-Butoxycarbonyl (Boc) protected analogue is presented.
Materials: N-Benzylglycine, Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Saturated aqueous sodium chloride (brine), Anhydrous sodium sulfate.
Procedure:
-
N-Benzylglycine is suspended in dichloromethane.
-
Triethylamine is added to the suspension, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane at room temperature.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction mixture is washed successively with 1 M HCl, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield N-Benzyl-N-Boc-glycine.
Spectral Data Comparison
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key IR spectral data for this compound and N-Benzyl-N-Boc-glycine. These predictions are based on established chemical shift and absorption frequency principles for the respective functional groups.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | This compound (Predicted δ, ppm) | N-Benzyl-N-Boc-glycine (Predicted δ, ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (br s, 1H) | 10.0 - 12.0 (br s, 1H) |
| Aromatic Protons (Cbz & Benzyl) | 7.20 - 7.40 (m, 10H) | 7.20 - 7.40 (m, 5H) |
| Cbz Methylene (B1212753) (-O-CH₂-Ph) | 5.15 (s, 2H) | - |
| Benzyl Methylene (-N-CH₂-Ph) | 4.60 (s, 2H) | 4.55 (s, 2H) |
| Glycine (B1666218) Methylene (-N-CH₂-COOH) | 4.10 (s, 2H) | 4.05 (s, 2H) |
| Boc Methyls (-C(CH₃)₃) | - | 1.45 (s, 9H) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Assignment | This compound (Predicted δ, ppm) | N-Benzyl-N-Boc-glycine (Predicted δ, ppm) |
| Carboxylic Acid Carbonyl (-COOH) | 173.5 | 173.0 |
| Cbz Carbonyl (-O-C=O) | 156.5 | - |
| Boc Carbonyl (-O-C=O) | - | 155.8 |
| Aromatic Carbons | 127.0 - 136.0 | 127.0 - 137.0 |
| Cbz Methylene (-O-CH₂-Ph) | 67.5 | - |
| Benzyl Methylene (-N-CH₂-Ph) | 53.0 | 52.5 |
| Glycine Methylene (-N-CH₂-COOH) | 50.0 | 49.5 |
| Boc Quaternary Carbon (-C(CH₃)₃) | - | 80.5 |
| Boc Methyl Carbons (-C(CH₃)₃) | - | 28.5 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted ν, cm⁻¹) | N-Benzyl-N-Boc-glycine (Predicted ν, cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | 3300 - 2500 (broad) |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 | 3000 - 2850 |
| C=O Stretch (Carboxylic Acid) | ~1710 | ~1710 |
| C=O Stretch (Carbamate) | ~1690 | ~1685 |
| C=C Stretch (Aromatic) | 1600, 1495, 1450 | 1600, 1495, 1450 |
Validation Workflow
The successful synthesis and purification of this compound can be validated through the following workflow:
Impurity Analysis
During the synthesis of this compound, several impurities could potentially form:
-
Unreacted N-Benzylglycine: This would be evident in the ¹H NMR spectrum by the presence of a singlet for the glycine methylene protons at a slightly different chemical shift and the absence of the Cbz protecting group signals.
-
Benzyl alcohol: A byproduct of Cbz-Cl hydrolysis. Its presence would be indicated by a singlet at ~4.7 ppm in the ¹H NMR spectrum.
-
Dibenzyl carbonate: Formed from the reaction of benzyl chloroformate with benzyl alcohol. This may be observed in the crude product but is typically removed during purification.
A thorough analysis of the spectral data, particularly the ¹H NMR, is crucial for identifying and quantifying these potential impurities, thereby ensuring the high purity of the final product. The comparison with the predicted spectra serves as a powerful tool in this validation process.
References
A Comparative Guide to the Efficient Coupling of N-Benzyl-N-Cbz-glycine
For researchers, scientists, and professionals in drug development, the efficient synthesis of peptides with sterically hindered amino acids is a significant challenge. N-Benzyl-N-Cbz-glycine, an N-alkylated amino acid, presents considerable steric hindrance that can lead to low yields, slow reaction times, and an increased risk of epimerization with standard coupling protocols. This guide provides an objective comparison of common coupling reagents for this challenging substrate, supported by representative experimental data from studies on sterically hindered and N-alkylated amino acids.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is critical for the successful incorporation of this compound. Modern uronium/aminium and phosphonium (B103445) salt-based reagents generally outperform classical carbodiimide (B86325) methods in terms of efficiency and suppression of side reactions. Below is a summary of quantitative data for the coupling of sterically hindered amino acids, which serves as a benchmark for the expected performance with this compound.
| Coupling Reagent/Additive | Reagent Class | Typical Yield (%) | Typical Reaction Time (h) | Risk of Epimerization | Key Considerations |
| HATU | Uronium/Aminium Salt | 90-99% | 1-4 | Low | Highly efficient for hindered couplings. The formation of a highly reactive OAt-ester overcomes steric barriers.[1][2] |
| COMU | Uronium/Aminium Salt | 90-98% | 1-3 | Low | Performance is comparable to HATU, with the advantage of Oxyma-based chemistry being generally safer than HOBt/HOAt-based reagents.[1] |
| PyBOP | Phosphonium Salt | 85-95% | 2-6 | Low | A reliable reagent for difficult couplings, though generally slightly less reactive than HATU for the most challenging cases.[2] |
| DCC/HOBt | Carbodiimide/Additive | 50-80% | 12-24 | Moderate to High | Often inefficient for sterically hindered amino acids, leading to lower yields and longer reaction times.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the coupling of a sterically hindered N-protected amino acid like this compound to a resin-bound amine in solid-phase peptide synthesis (SPPS).
General Solid-Phase Peptide Synthesis (SPPS) Coupling Workflow
This workflow outlines the key steps in a typical coupling cycle on a solid support.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent for sterically demanding couplings.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x).[2]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF.[2]
-
Pre-activation: Gently swirl the activation mixture for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours.[2]
-
Monitoring and Washing: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF (5x), isopropanol (B130326) (3x), and again with DMF (5x) to prepare for the next cycle.[2]
Protocol 2: COMU-Mediated Coupling
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers high efficiency and safety.
-
Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as outlined in the HATU protocol.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activation: Mix the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated solution to the resin and agitate for 30-60 minutes at room temperature. For highly hindered couplings, a double coupling (repeating the coupling step with fresh reagents) may be beneficial.
-
Monitoring and Washing: Monitor the reaction completion and wash the resin as described in the HATU protocol.
Protocol 3: PyBOP-Mediated Coupling
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a widely used phosphonium salt-based coupling reagent.
-
Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as outlined in the HATU protocol.
-
Reagent Solution Preparation: In a separate vessel, dissolve this compound (2 equivalents), PyBOP (2 equivalents), and DIPEA (4 equivalents) in DMF. The addition of an additive like HOBt (1-hydroxybenzotriazole) (2 equivalents) can further suppress epimerization.
-
Coupling: Add the coupling solution to the resin and agitate for 2-6 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction completion and wash the resin as described in the HATU protocol.
Factors Influencing Coupling Efficiency
The success of coupling a sterically hindered amino acid like this compound is dependent on a combination of factors. The interplay between these elements determines the overall yield and purity of the final peptide.
Caption: Key factors influencing the efficiency of peptide coupling reactions.
References
A Comparative Guide to Manual vs. Automated Peptide Synthesis: The Case of N-Benzyl-N-Cbz-glycine
For researchers, scientists, and professionals in drug development, the choice between manual and automated solid-phase peptide synthesis (SPPS) is a critical decision that impacts throughput, cost, and the final purity of the synthesized peptide. This guide provides an objective comparison of these two methodologies, with a specific focus on the incorporation of the sterically hindered and N-acylated amino acid derivative, N-Benzyl-N-Cbz-glycine. The inclusion of such complex residues presents unique challenges that highlight the strengths and weaknesses of each approach.
Quantitative Performance Comparison
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Coupling Efficiency | 95 - 99% (with optimization) | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |
Experimental Protocols
The successful incorporation of this compound requires optimized protocols to overcome the steric hindrance presented by the benzyl (B1604629) and Cbz groups. Below are detailed methodologies for both manual and automated Fmoc-based SPPS.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain.
1. Resin Swelling:
-
Swell the peptide-bound resin (e.g., Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a fritted glass reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF and add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.[1]
3. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), a coupling reagent effective for sterically hindered amino acids like HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF.[2]
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours. Due to the steric hindrance of this compound, a longer coupling time is recommended.[3]
-
Monitor the reaction for completeness using a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling is advised.[1][4]
4. Double Coupling (if necessary):
-
Drain the reaction mixture and wash the resin with DMF.
-
Repeat the coupling step with a freshly prepared activated solution of this compound for another 2-4 hours.
5. Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF followed by dichloromethane (B109758) (DCM).
6. Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail. For a Cbz-protected peptide on Wang resin where the Cbz group is to be retained, a standard TFA cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) can be used.[5][6] The Cbz group is generally stable to TFA.[6] If removal of the Cbz group is desired, a subsequent hydrogenation step would be necessary.[6]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Automated Solid-Phase Peptide Synthesis Protocol
This protocol describes the incorporation of this compound using a modern automated peptide synthesizer.
1. Synthesizer Setup:
-
Load the appropriate resin into the reaction vessel.
-
Place vials containing the protected amino acids, including this compound, activating agents (e.g., HATU, DIC), additives (e.g., HOAt, Oxyma), base (DIPEA), and solvents (DMF, DCM, piperidine solution) into their designated positions on the synthesizer.
2. Programming the Synthesis Protocol:
-
Input the desired peptide sequence into the synthesizer's software.
-
For the this compound coupling step, program a "special" or "manual" coupling cycle with an extended coupling time (e.g., 2-4 hours).
-
Program a mandatory "double coupling" for this specific residue to ensure maximum incorporation efficiency.[4][7]
-
Set up standard protocols for Fmoc deprotection and washing steps.
3. Synthesis Execution:
-
The synthesizer will automatically perform the following steps for each amino acid in the sequence:
-
Fmoc Deprotection: The N-terminal Fmoc group is removed with the piperidine solution.
-
Washing: The resin is washed with DMF to remove residual reagents.
-
Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of this compound solution, coupling reagents, and base for in-situ activation.
-
Coupling: The activated amino acid is coupled to the resin-bound peptide for the pre-programmed extended duration.
-
Double Coupling: The coupling step is repeated.
-
Washing: The resin is washed to remove excess reagents and by-products.
-
4. Post-Synthesis Processing:
-
Once the automated synthesis is complete, the resin-bound peptide is removed from the instrument.
-
Cleavage, deprotection, and purification are carried out manually as described in step 6 of the manual protocol.
Visualizing the Workflows
The following diagrams illustrate the workflows for manual and automated peptide synthesis, as well as a logical comparison of the two methods.
Conclusion
The choice between manual and automated peptide synthesis for incorporating challenging residues like this compound depends heavily on the specific needs of the research.
Manual synthesis offers unparalleled flexibility for troubleshooting and optimizing difficult coupling reactions in real-time. This makes it a valuable tool for novel peptide development and for sequences prone to aggregation or other side reactions. However, it is labor-intensive, has lower throughput, and its reproducibility is highly dependent on the skill of the operator.
Automated synthesis , on the other hand, provides high throughput, excellent reproducibility, and significantly reduced hands-on time.[8] For the synthesis of multiple peptides or for routine production, automation is the superior choice. While modern synthesizers offer some flexibility in programming special cycles for difficult couplings, they are generally less adaptable than manual methods for on-the-fly adjustments.
For the synthesis of peptides containing this compound, an automated approach with a carefully optimized protocol that includes extended coupling times and double coupling is likely to yield the highest purity and efficiency for routine synthesis. Manual synthesis remains a crucial option for initial protocol development and for troubleshooting particularly problematic sequences.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. bachem.com [bachem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. biotage.com [biotage.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. blog.mblintl.com [blog.mblintl.com]
Literature review of N-Benzyl-N-Cbz-glycine applications in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals
N-Benzyl-N-Cbz-glycine, a dually protected amino acid derivative, serves as a crucial building block in medicinal chemistry, primarily in the synthesis of peptidomimetics and other complex bioactive molecules. Its unique structural features, combining the stability of the benzyloxycarbonyl (Cbz) protecting group with the conformational influence of the N-benzyl substituent, offer distinct advantages in specific synthetic applications. This guide provides a comprehensive comparison of this compound with alternative building blocks, supported by experimental data and detailed protocols to inform rational drug design and development.
Performance Comparison: this compound vs. Alternatives
The selection of a building block in peptide and peptidomimetic synthesis is critical and hinges on factors such as stability, reactivity, and the desired properties of the final compound. This compound is often compared with other protected glycine (B1666218) derivatives, particularly those utilizing Fmoc or Boc protecting groups for the amine functionality.
Table 1: Comparison of Protecting Group Strategies for N-Benzylglycine in Solid-Phase Synthesis
| Feature | This compound | N-Benzyl-N-Fmoc-glycine | N-Benzyl-N-Boc-glycine |
| Amine Protection | Carboxybenzyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acid (e.g., HBr/AcOH) | Base (e.g., 20% piperidine (B6355638) in DMF) | Strong Acid (e.g., TFA) |
| Orthogonality | Orthogonal to Fmoc and some acid-labile groups. Not orthogonal to other benzyl-based protecting groups. | Orthogonal to acid-labile side-chain protecting groups and Cbz (under hydrogenolysis). | Not fully orthogonal with benzyl-based side-chain protecting groups, which are also acid-labile.[] |
| Typical Yields (per step) | High in solution-phase; less common in modern SPPS. | Generally high, often exceeding 99% in automated SPPS.[2] | High, but can be affected by acid-catalyzed side reactions. |
| Purity | High, but cleavage conditions can be harsh. | High, with milder final cleavage conditions.[2] | High, but harsh final cleavage can generate byproducts.[2] |
| Key Advantages | Stable to a wide range of conditions; useful in solution-phase synthesis for fragment condensation.[2] | Automation-friendly; milder cleavage conditions preserve sensitive functionalities.[2] | Well-established chemistry; cost-effective for some applications. |
| Limitations | Harsh deprotection conditions can limit compatibility with sensitive functional groups. Not ideal for standard automated solid-phase peptide synthesis (SPPS). | Base-lability can lead to side reactions like diketopiperazine formation. | Repetitive acid treatment can lead to degradation of the peptide-resin linkage and side-chain protecting groups.[] |
Applications in Medicinal Chemistry
This compound and its derivatives are valuable intermediates in the synthesis of a variety of therapeutic agents.
Peptidomimetics and N-Substituted Glycine Oligomers (Peptoids)
N-substituted glycine oligomers, or peptoids, are a class of peptide mimics that exhibit enhanced proteolytic stability and cell permeability.[3][4] The "submonomer" method for solid-phase peptoid synthesis is a highly efficient approach that utilizes N-substituted glycines.[5][6] While the direct use of pre-formed this compound monomers is less common in this method, the principles of N-substitution are central. The N-benzyl group can introduce conformational constraints and hydrophobicity, influencing the structure and function of the resulting peptoid.
Synthesis of Bioactive Heterocycles
This compound can serve as a precursor for the generation of azomethine ylides, which can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to create complex heterocyclic scaffolds.[7] This strategy is a powerful tool for generating molecular diversity in drug discovery programs.
Development of Therapeutics for Neurological Disorders and Other Diseases
Derivatives of N-benzylglycine have been investigated for their potential in treating neurological disorders.[8] Glycine transporters (GlyT1 and GlyT2) are crucial for regulating glycine levels in the central nervous system, and their modulation is a target for conditions like schizophrenia and chronic pain.[9][10][11][12] N-substituted glycine derivatives can be designed to inhibit these transporters.
Furthermore, N-benzylglycine moieties have been incorporated into the structure of integrin inhibitors, which have applications in cancer and inflammatory diseases. The benzyl (B1604629) group can be a key pharmacophoric feature, interacting with the target protein.
Experimental Protocols
General Protocol for Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group from an N-Cbz protected amine.
Materials:
-
Cbz-protected compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent (e.g., methanol).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen gas.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Further purification can be performed by crystallization or chromatography if necessary.
Solid-Phase Synthesis of a Peptoid Trimer using the Submonomer Method
This protocol outlines the manual synthesis of a simple peptoid trimer on a solid support.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Primary amine 1 (e.g., benzylamine)
-
Primary amine 2 (e.g., isobutylamine)
-
Primary amine 3 (e.g., phenethylamine)
-
Piperidine (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF twice for 10 minutes each to expose the free amine. Wash the resin thoroughly with DMF.
-
Acylation Step 1: Add a solution of bromoacetic acid (10 equivalents) and DIC (10 equivalents) in DMF to the resin. Shake for 30 minutes. Wash the resin with DMF.
-
Nucleophilic Displacement Step 1: Add a solution of the first primary amine (e.g., benzylamine, 20 equivalents) in DMF to the resin. Shake for 2 hours. Wash the resin with DMF.
-
Acylation Step 2: Repeat step 3.
-
Nucleophilic Displacement Step 2: Add a solution of the second primary amine (e.g., isobutylamine, 20 equivalents) in DMF. Shake for 2 hours. Wash the resin with DMF.
-
Acylation Step 3: Repeat step 3.
-
Nucleophilic Displacement Step 3: Add a solution of the third primary amine (e.g., phenethylamine, 20 equivalents) in DMF. Shake for 2 hours. Wash the resin with DMF.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptoid by adding cold diethyl ether. Centrifuge and decant the ether.
-
Purification: Purify the crude peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Solid-Phase Peptoid Synthesis Workflow.
Caption: Simplified Integrin Signaling Pathway.
References
- 2. benchchem.com [benchchem.com]
- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. [PDF] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of 15N-labeled heterocycles via the cleavage of C-N bonds of anilines and glycine-15N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling N-Benzyl-N-Cbz-glycine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of N-Benzyl-N-Cbz-glycine, a protected amino acid derivative commonly used in peptide synthesis and other organic chemistry applications.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling N--Benzyl-N-Cbz-glycine, based on standard laboratory safety protocols and information from related compounds.[2][3][4]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[1][2] A face shield may be required for tasks with a high risk of splashing.[3][4] | To protect eyes from dust particles and chemical splashes. |
| Skin and Body Protection | A standard laboratory coat is the minimum requirement.[2][4] Consider a chemical-resistant apron for larger quantities. | To prevent skin contact with the chemical. |
| Hand Protection | Disposable nitrile gloves are recommended for incidental contact.[2] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. | To protect hands from direct contact with the chemical. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation.[1][5] If dust formation is significant or ventilation is poor, a NIOSH-approved respirator (e.g., N95) should be used.[3] | To prevent inhalation of dust particles. |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times.[3] | To protect feet from spills and falling objects. |
Operational Plan: Safe Handling Procedure
Following a systematic workflow is crucial for minimizing exposure and preventing contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or if there is a potential for dust generation.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary items to prevent clutter and potential contamination.
2. Handling the Compound:
-
Before handling, put on all required personal protective equipment as outlined in the table above.
-
When weighing the solid, do so carefully to minimize the creation of airborne dust.
-
Avoid direct contact with the skin, eyes, and clothing.[1] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[6]
-
Do not eat, drink, or smoke in the laboratory.
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep it away from incompatible materials such as strong oxidizing agents.[1][7]
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. westlab.com [westlab.com]
- 5. peptide.com [peptide.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
